Dhx9-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16Cl2N4O3S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-chloro-2-pyridinyl)-5-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-11-5-12(10-24(11)17-4-3-13(19)9-21-17)18(25)22-15-6-14(20)7-16(8-15)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25) |
InChI Key |
WPKNHRQCPRFXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C2=NC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
DHX9-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DHX9-IN-13 is a small molecule inhibitor of the DExH-box helicase 9 (DHX9), an enzyme integral to a multitude of cellular processes including DNA replication, transcription, and the maintenance of genomic stability. This document provides a comprehensive technical overview of the mechanism of action of this compound, designed for professionals in biomedical research and drug development. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways influenced by DHX9 and its inhibition.
Introduction to DHX9
DHX9, also known as RNA Helicase A (RHA), is a ubiquitously expressed nuclear enzyme that plays a critical role in unwinding DNA and RNA secondary structures.[1] Its multifaceted functions are essential for normal cellular homeostasis; however, its dysregulation has been implicated in various pathologies, most notably cancer. In many tumor types, DHX9 is overexpressed and contributes to malignant phenotypes such as increased proliferation, resistance to apoptosis, and enhanced metastatic potential.[2][3] This has positioned DHX9 as a compelling therapeutic target for the development of novel anti-cancer agents.
This compound: A Potent Inhibitor of DHX9
This compound has been identified as a potent and specific inhibitor of DHX9. Its primary mechanism of action is the direct engagement with the DHX9 protein, leading to the inhibition of its helicase activity. This interference with DHX9 function disrupts the downstream cellular processes that are dependent on its enzymatic activity.
Quantitative Data
The following table summarizes the key quantitative parameters that define the potency and cellular activity of this compound and other relevant DHX9 inhibitors.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Cellular Target Engagement | EC50 | 3.4 µM | MCE |
| ATX968 | DHX9 Helicase Assay | IC50 | Not explicitly stated for this compound, ATX968 is a potent inhibitor | [4] |
| ATX968 | Cell Proliferation (MSI-H/dMMR cells) | IC50 | Potent, sub-micromolar range for ATX968 | [4] |
Core Mechanism of Action: Direct Inhibition of DHX9 Helicase Activity
The fundamental mechanism of action of this compound is the direct inhibition of the ATP-dependent helicase activity of DHX9. By binding to DHX9, the inhibitor likely prevents the conformational changes required for the unwinding of nucleic acid substrates. This disruption of DHX9's enzymatic function is the initiating event that leads to the downstream cellular consequences.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to DHX9 as a Therapeutic Target
An In-Depth Technical Guide to DHX9 Target Engagement with Dhx9-IN-13
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly versatile enzyme that plays a critical role in numerous cellular processes.[1][2][3] As an ATP-dependent helicase, DHX9 unwinds a variety of nucleic acid structures, including double-stranded RNA (dsRNA), DNA-RNA hybrids (R-loops), and complex DNA secondary structures like G-quadruplexes.[2][4] Its functions are integral to the regulation of transcription, translation, RNA processing, and the maintenance of genomic stability.[2][4]
Elevated expression of DHX9 is observed in multiple cancer types, including colorectal, ovarian, and lung cancer, often correlating with a poor prognosis.[4][5][6] Cancer cells, particularly those with deficiencies in DNA repair pathways like mismatch repair (dMMR), exhibit a strong dependence on DHX9 to manage replication stress and prevent the accumulation of toxic nucleic acid structures.[4][7] This dependency makes DHX9 an attractive therapeutic target for oncology.[2][4] Inhibition of DHX9's enzymatic activity can lead to increased replication stress, cell-cycle arrest, and apoptosis in cancer cells, validating it as a promising strategy for precision cancer therapeutics.[4]
This compound is identified as a small molecule inhibitor of the RNA helicase DHX9.[8] It serves as a tool for cancer research by enabling the chemical modulation of DHX9 activity.[8]
Quantitative Data for DHX9 Inhibitors
The effective engagement of a therapeutic agent with its intended target is a cornerstone of drug development. For DHX9 inhibitors, target engagement is quantified through various cellular and biochemical assays. The table below summarizes key quantitative data for this compound and another well-characterized DHX9 inhibitor, ATX968, for comparative context.
| Compound | Assay Type | Metric | Value | Cell Line/System | Reference |
| This compound | Cellular Target Engagement | EC₅₀ | 3.4 µM | Not Specified | [8] |
| ATX968 | Helicase Unwinding Assay | IC₅₀ | 21.4 µM | Biochemical | [9] |
| ATX968 | circBRIP1 Induction (Cellular) | EC₅₀ | 101 nM | Not Specified | [4] |
| ATX968 | circAKR1A1 Induction (Cellular) | EC₅₀ | 95 nM | Not Specified | [4] |
| ATX968 | circDKC1 Induction (Cellular) | EC₅₀ | 236 nM | Not Specified | [4] |
| ATX968 | Antiproliferative Activity | IC₅₀ | Varies (e.g., <0.1 µM in sensitive MSI-H CRC lines) | Cancer Cell Lines | [7] |
Mechanism of Action and Cellular Consequences
DHX9 inhibitors function by interfering with the helicase's enzymatic activity.[1] Many of these compounds bind to DHX9 and impede its ability to hydrolyze ATP, a process essential for unwinding nucleic acid structures.[1] Some inhibitors may act allosterically, binding to a site distinct from the ATP-binding pocket to induce conformational changes that inactivate the enzyme.[1][9]
The direct consequence of DHX9 inhibition is the accumulation of its substrates, primarily dsRNA and R-loops.[6][10] This accumulation triggers two major downstream cellular responses:
-
Replication Stress: R-loops can obstruct DNA replication forks, leading to replication stress, DNA damage, and ultimately cell cycle arrest or apoptosis.[2][4] This is particularly cytotoxic in cancer cells already experiencing high levels of genomic instability.[2][4]
-
Tumor-Intrinsic Interferon Response: The buildup of cytoplasmic dsRNA is recognized by innate immune sensors like MDA5, initiating a "viral mimicry" response.[6][10] This triggers an antiviral-like signaling cascade, leading to the production of type I interferons and other cytokines, which can enhance anti-tumor immunity.[6][10]
Experimental Protocols for Target Engagement
Verifying that a compound directly interacts with its intended target within the complex environment of a cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful methods for confirming intracellular target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][12][13] This change in thermal stability is measured to confirm target engagement in intact cells or cell lysates.[11][13]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line) to an appropriate density.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time (e.g., 1 hour at 37°C) to allow for compound uptake and target binding.[11]
-
-
Thermal Challenge:
-
Heat the cell suspensions or lysates to a range of temperatures for a fixed duration (e.g., 3-5 minutes).[11] The optimal temperature range should bracket the melting temperature (Tagg) of the target protein.
-
Alternatively, for dose-response experiments, heat all samples at a single, optimized temperature that maximizes the difference in soluble protein between the treated and untreated groups.[11]
-
-
Cell Lysis and Fractionation:
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (DHX9) remaining in the soluble fraction. Common detection methods include:
-
-
Data Analysis:
-
Plot the amount of soluble DHX9 as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates stabilization and target engagement.
-
For dose-response curves, plot the amount of soluble DHX9 against the compound concentration to calculate an EC₅₀ value.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target within intact cells in real-time.[15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[16]
Detailed Protocol:
-
Cell Preparation and Transfection:
-
Assay Setup:
-
Add a fixed, optimized concentration of the cell-permeable fluorescent tracer to the cells. The tracer is designed to bind reversibly to the DHX9 active site.
-
Add the test compound (this compound) across a range of concentrations. The test compound will compete with the tracer for binding to the DHX9-NanoLuc® fusion protein.[15]
-
Incubate the cells for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.[17]
-
-
BRET Measurement:
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
As the concentration of the test compound increases, it displaces the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.[16]
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀, which reflects the intracellular affinity of the compound for DHX9.
-
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. accenttx.com [accenttx.com]
- 3. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. accenttx.com [accenttx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 16. NanoBRET® Target Engagement HDAC Assays [promega.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. biorxiv.org [biorxiv.org]
In-depth Technical Guide: Cellular Dynamics of the DHX9 Helicase and the Implications for Inhibitor Action
Disclaimer: Specific quantitative data on the cellular uptake and distribution of the inhibitor Dhx9-IN-13 is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the cellular biology of its target, the DHX9 helicase, and general methodologies relevant to studying the cellular activity of small molecule inhibitors. This information is intended for researchers, scientists, and drug development professionals to serve as a foundational resource in the absence of specific data for this compound.
Introduction to DHX9
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes.[1][2] It is a member of the SF2 superfamily of DExH-box helicases, which are characterized by their ability to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures, in an NTP-dependent manner.[2] DHX9's multifaceted roles include regulation of DNA replication, transcription, translation, RNA processing and transport, microRNA biogenesis, and the maintenance of genomic stability.[2][3]
Cellular Localization and Distribution of DHX9
DHX9 is predominantly a nuclear protein.[3] Under normal physiological conditions in human cells, it is found in the nucleoplasm but is excluded from the nucleolus.[2] However, its subcellular localization is dynamic and can be influenced by cellular stress, viral infection, or the inhibition of RNA Polymerase II-mediated transcription.[2] Under such conditions, DHX9 can translocate to the dense fibrillar components of the nucleolus, a region associated with ribosomal RNA biogenesis.[2] This translocation is dependent on its NTPase and helicase activities.[2]
Mechanism of Action of DHX9 and its Inhibition
DHX9 utilizes the energy from ATP hydrolysis to unwind double-stranded nucleic acid structures.[1][4] This activity is critical for resolving R-loops (RNA:DNA hybrids) and G-quadruplexes, which can otherwise impede DNA replication and transcription, leading to genomic instability.[3]
DHX9 inhibitors, as a class of molecules, function by interfering with the enzymatic activity of the DHX9 protein.[1] This can be achieved through various mechanisms, such as blocking the ATP-binding site to prevent energy-dependent unwinding or inducing conformational changes that render the enzyme inactive.[1] By inhibiting DHX9, these molecules can disrupt cellular processes that are highly dependent on its helicase activity, which is a promising strategy in cancer therapy, particularly in tumors with high levels of replication stress or deficiencies in DNA damage repair pathways.[1][4] For instance, inhibition of DHX9 has been shown to be effective in microsatellite instable-high (MSI-H) cancers with deficient mismatch repair (dMMR).[4]
Key Signaling and Functional Pathways Involving DHX9
DHX9 is a central player in several critical cellular pathways. Its inhibition can have profound effects on cellular homeostasis and survival.
DNA Replication and Repair
DHX9 plays a significant role in maintaining genomic stability by resolving nucleic acid secondary structures that can stall replication forks.[3] It also interacts with key proteins in the DNA damage response (DDR) pathway. The diagram below illustrates the central role of DHX9 in resolving R-loops and its interaction with the DNA damage response.
Caption: Role of DHX9 in resolving replication stress.
Innate Immune Signaling
Recent studies have highlighted DHX9 as a suppressor of innate immune signaling. Depletion of DHX9 leads to the accumulation of double-stranded RNA (dsRNA), which triggers a viral mimicry response and the production of type I interferons.[5] This positions DHX9 as a potential target to enhance anti-tumor immunity.[5]
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DHX9-IN-13 on Helicase Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-Box Helicase 9 (DHX9) is a critical enzyme in maintaining genomic stability through its roles in DNA replication, transcription, and RNA processing. Its ability to unwind complex nucleic acid structures, such as R-loops and G-quadruplexes, makes it a compelling target for therapeutic intervention, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the inhibitory effects of DHX9-IN-13 on the helicase activity of DHX9. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Quantitative Analysis of DHX9 Inhibitors
The inhibitory potential of small molecules targeting DHX9 is a key area of investigation. Below is a summary of the available quantitative data for this compound and a comparator compound, ATX968, to provide context on the landscape of DHX9 inhibition.
| Compound | Assay Type | Metric | Value | Reference |
| This compound | Cellular Target Engagement | EC50 | 3.4 µM | [3][4][5] |
| ATX968 | Helicase Unwinding Assay | IC50 | 8 nM | [6] |
| Surface Plasmon Resonance (SPR) | Kd | 1.3 nM | [6] | |
| circBRIP1 Cellular Assay | EC50 | 54 nM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize the activity of DHX9 inhibitors.
DHX9 Helicase Unwinding Assay
This fluorogenic assay is designed to screen and profile DHX9 inhibitors by monitoring their effect on DHX9-catalyzed RNA unwinding.[8]
Principle: The assay utilizes an RNA probe with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the complementary strand. In the double-stranded state, the quencher suppresses the fluorophore's signal. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence that is proportional to the helicase activity.[8]
Protocol:
-
Assay Plate Preparation: The assay is typically performed in a 384-well black plate format.[1]
-
Reaction Buffer: A suitable buffer, such as 40 mmol/L HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mmol/L DTT, 20 mmol/L MgCl2, and 0.004 U/mL RNAseOUT, is used.[1]
-
Compound Preparation: Test compounds (like this compound) are serially diluted in DMSO and added to the assay plate.
-
Enzyme and Substrate Addition: Recombinant DHX9 protein (final concentration ~2.5 nmol/L) is pre-incubated with the compound for approximately 15 minutes.[1] The reaction is initiated by adding the fluorogenic RNA substrate (final concentration ~12.5 nmol/L) and ATP (final concentration ~5 µmol/L).[1]
-
Data Acquisition: The fluorescence signal is read kinetically at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30 minutes) using a plate reader.[1]
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the kinetic read. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]
DHX9 ATPase Activity Assay
DHX9 utilizes the energy from ATP hydrolysis to drive its helicase activity. This assay measures the ATPase activity of DHX9 and the effect of inhibitors.
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by DHX9. A common method is the ADP-Glo™ assay, where the luminescence signal is directly proportional to the ADP concentration, and thus to the DHX9 ATPase activity.
Protocol:
-
Assay Plate Preparation: The assay is conducted in a 384-well white plate.
-
Reaction Buffer: A similar buffer to the helicase assay is used.
-
Reaction Setup: DHX9 enzyme is incubated with the test compound. The reaction is initiated by the addition of a double-stranded RNA or DNA substrate and ATP.
-
ADP Detection: After a set incubation time, the ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A second reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Luminescence is measured, and the data is analyzed to determine the effect of the inhibitor on ATPase activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.
Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein at each temperature is then quantified.
Protocol:
-
Cell Treatment: Cells are incubated with the test compound (e.g., this compound) or a vehicle control.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures for a short period (e.g., 3 minutes) and then cooled.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of soluble DHX9 in the supernatant is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement. The EC50 for cellular target engagement can be determined from dose-response curves at a fixed temperature.[3]
Visualizing DHX9's Role and Inhibition
Graphviz diagrams are provided to illustrate key signaling pathways involving DHX9 and the workflows of the experimental assays.
Caption: DHX9's dual role in oncogenic signaling and DNA damage response.
Caption: Workflow for the DHX9 helicase unwinding assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors interfere with the enzymatic activity of the DHX9 protein.[9] DHX9 is an ATP-dependent helicase, meaning it requires the hydrolysis of ATP to unwind RNA and DNA structures.[9] Inhibitors can function through different mechanisms:
-
ATP-Competitive Inhibition: Some inhibitors may bind to the ATP-binding pocket of DHX9, preventing ATP from binding and thus inhibiting the energy source for helicase activity.
-
Allosteric Inhibition: Other inhibitors, like ATX968, bind to a site distinct from the ATP-binding pocket.[10] This binding induces a conformational change in the enzyme that renders it inactive or less active, even in the presence of ATP.
The inhibition of DHX9's helicase activity leads to the accumulation of its substrates, such as R-loops and G-quadruplexes.[1][11] In cancer cells that are particularly dependent on DHX9 for resolving these structures to maintain genomic stability, this accumulation can lead to replication stress, DNA damage, cell cycle arrest, and ultimately apoptosis.[1][11] This selective dependency makes DHX9 an attractive target for cancer therapy, especially in tumors with deficient DNA mismatch repair (dMMR) and high microsatellite instability (MSI-H).[1]
Conclusion
This compound has been identified as a cellularly active inhibitor of DHX9, demonstrating target engagement with an EC50 of 3.4 µM.[3] The methodologies and pathways described in this guide provide a framework for further investigation into this compound and other novel DHX9 inhibitors. The continued exploration of these compounds holds significant promise for the development of targeted therapies for cancers with specific genetic vulnerabilities related to DHX9 dependency.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Roles of Dhx9 Helicase: A Technical Guide for Researchers
An In-depth Examination of a Key Regulator in Cellular Homeostasis and Disease
Dhx9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed DExH-box helicase.[1][2] This enzyme is a critical player in a multitude of cellular processes, leveraging its ATP-dependent helicase activity to unwind a variety of nucleic acid structures, including DNA and RNA duplexes, RNA:DNA hybrids, R-loops, and G-quadruplexes.[1][2][3] Its functional versatility places it at the heart of essential cellular functions such as DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.[1][4] Consequently, dysregulation of Dhx9 activity has been implicated in a range of pathologies, most notably cancer, making it a compelling target for therapeutic development.[4][5] This technical guide provides a comprehensive overview of the core functions of Dhx9, presenting key quantitative data, detailed experimental protocols, and visualizations of its involvement in critical signaling pathways.
Core Functions and Enzymatic Activity of Dhx9
Dhx9 is a multifunctional enzyme that utilizes the energy from ATP hydrolysis to remodel nucleic acid structures, thereby influencing a wide array of cellular pathways.[2] It exhibits a 3' to 5' polarity in its helicase activity.[6]
Quantitative Analysis of Dhx9 Enzymatic Activity
The enzymatic activity of Dhx9 has been characterized, providing insights into its catalytic efficiency. The following table summarizes key kinetic parameters for its ATPase and helicase activities.
| Parameter | Substrate | Value | Source |
| ATPase Activity | |||
| KM | ATP | 5.1 ± 0.5 µM | [7] |
| KM | RNA | 35 ± 8 nM | [7] |
| kcat | ATP | 46.6 ± 0.8 min-1 | [7] |
| kcat | RNA | 28.2 ± 1.8 min-1 | [7] |
| Helicase Activity | |||
| Substrate Preference | Various | RNA G-quadruplexes > R-loops > DNA G-quadruplexes > D-loops > RNA forks > DNA forks | [6] |
Note: Specific Kd values for Dhx9 binding to various nucleic acid substrates are not extensively reported in the literature. However, qualitative assessments indicate a preference for structured nucleic acids like R-loops and G-quadruplexes over simple duplexes.[2]
Dhx9 Expression in Cancer
Elevated expression of Dhx9 is a common feature across numerous cancer types, often correlating with poor prognosis.[8] This aberrant expression underscores its potential as a biomarker and therapeutic target.
Dhx9 mRNA Expression Levels in Various Cancers (TCGA Data)
The following table summarizes the median protein-coding transcripts per million (pTPM) values for DHX9 mRNA in several cancer types from The Cancer Genome Atlas (TCGA) project, as reported by the Human Protein Atlas.[7]
| Cancer Type | Median pTPM |
| Bladder Urothelial Carcinoma | 55.3 |
| Breast Invasive Carcinoma | 62.1 |
| Colon Adenocarcinoma | 65.4 |
| Glioblastoma Multiforme | 70.2 |
| Head and Neck Squamous Cell Carcinoma | 58.9 |
| Kidney Renal Clear Cell Carcinoma | 45.1 |
| Liver Hepatocellular Carcinoma | 68.7 |
| Lung Adenocarcinoma | 63.5 |
| Ovarian Serous Cystadenocarcinoma | 60.8 |
| Pancreatic Adenocarcinoma | 67.3 |
| Prostate Adenocarcinoma | 52.8 |
| Skin Cutaneous Melanoma | 75.6 |
| Stomach Adenocarcinoma | 61.2 |
| Thyroid Carcinoma | 40.9 |
| Uterine Corpus Endometrial Carcinoma | 57.9 |
Key Signaling Pathways Involving Dhx9
Dhx9 is integrated into several critical signaling networks that govern cellular responses to stress, infection, and developmental cues.
Dhx9 in NF-κB Signaling
Dhx9 plays a significant role in the activation of the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival.[9][10] Upon stimulation, Dhx9 can enhance the transcriptional activity of NF-κB.
Dhx9 in the DNA Damage Response and R-loop Resolution
Dhx9 is a crucial component of the DNA damage response (DDR), particularly in the resolution of R-loops, which are three-stranded nucleic acid structures that can be a source of genomic instability.[4][6] Dhx9 interacts with key DDR proteins such as BRCA1 and is regulated by the ATR kinase.[1][11]
Dhx9 in MicroRNA Biogenesis
Dhx9 has been implicated in the biogenesis of microRNAs (miRNAs), small non-coding RNAs that regulate gene expression. It is thought to interact with the Microprocessor complex, which includes Drosha and DGCR8, to facilitate the processing of primary miRNA transcripts (pri-miRNAs).[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of Dhx9.
Helicase Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and literature sources for measuring the unwinding activity of Dhx9 on a fluorogenic RNA substrate.[6]
Workflow:
Materials:
-
Purified recombinant Dhx9 protein
-
Fluorogenic RNA substrate (e.g., TAMRA- and BHQ-labeled duplex)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
ATP solution
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare the reaction mixture in a 96- or 384-well plate by adding assay buffer, diluted Dhx9 protein, and the test compound (or DMSO as a control).
-
Add the fluorogenic RNA substrate to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for protein-substrate binding.
-
Initiate the helicase reaction by adding a solution of ATP to a final concentration within the linear range of the enzyme's activity (e.g., 5 µM).[7]
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 560 nm and 585 nm for TAMRA) over time.
-
The rate of increase in fluorescence is proportional to the helicase activity. Calculate the initial reaction velocities and compare the activity in the presence and absence of inhibitors.
Co-Immunoprecipitation (Co-IP) for Dhx9 Interaction Partners
This protocol outlines the general steps for performing Co-IP to identify proteins that interact with Dhx9 in a cellular context.[12][13]
Workflow:
Materials:
-
Cells expressing endogenous or tagged Dhx9
-
Lysis Buffer (e.g., RIPA or a non-denaturing buffer with protease and phosphatase inhibitors)
-
Anti-Dhx9 antibody or antibody against the tag
-
Isotype control IgG
-
Protein A/G magnetic or agarose beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)
Procedure:
-
Cell Lysis: Lyse cultured cells in an appropriate lysis buffer on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with control IgG and Protein A/G beads, then centrifuge and collect the supernatant.
-
Antibody Incubation: Incubate the pre-cleared lysate with an anti-Dhx9 antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, boiling in SDS-PAGE sample buffer is common. For mass spectrometry, a non-denaturing elution method may be preferred.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of the Dhx9 interactome.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol describes the basic steps for performing ChIP to determine the association of Dhx9 with specific genomic loci.[3][5][14]
Workflow:
Materials:
-
Cultured cells
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Lysis and sonication buffers
-
Anti-Dhx9 antibody and control IgG
-
Protein A/G beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for target and control genomic regions
-
qPCR reagents
Procedure:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin and then incubate with an anti-Dhx9 antibody (or control IgG) overnight at 4°C. Capture the immune complexes with Protein A/G beads.
-
Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating in the presence of a high salt concentration.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Use quantitative PCR with primers specific to potential Dhx9 target loci and control regions to determine the enrichment of these sequences in the Dhx9 IP sample compared to the control IgG and input chromatin.
Conclusion and Future Directions
Dhx9 is a multifaceted helicase with indispensable roles in maintaining cellular homeostasis. Its dysregulation in cancer and other diseases highlights its significance as a potential therapeutic target. The data and protocols presented in this guide offer a foundational resource for researchers investigating the intricate functions of Dhx9. Future research will likely focus on further elucidating the specific mechanisms by which Dhx9 is regulated and how its activity is tailored to its diverse substrates and cellular contexts. The development of specific and potent inhibitors of Dhx9 helicase activity holds promise for novel therapeutic strategies, particularly in cancers that exhibit a dependency on this crucial enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Posttranscriptional Crossregulation between Drosha and DGCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Dhx9-IN-13 and its Impact on Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in a multitude of cellular processes, most notably transcription, DNA replication, and the maintenance of genomic stability. Its multifaceted role in unwinding nucleic acid structures, including DNA-RNA hybrids (R-loops), makes it a compelling therapeutic target in oncology and virology. This technical guide provides an in-depth overview of the impact of DHX9 inhibition on transcription, with a focus on the mechanistic underpinnings and experimental validation. While the specific inhibitor "Dhx9-IN-13" is not extensively documented in publicly available literature, this document synthesizes the known effects of potent and selective DHX9 inhibitors, such as ATX968, which serve as a paradigm for understanding the consequences of targeting this helicase. Inhibition of DHX9 disrupts transcriptional programs, induces replication stress, and can trigger an innate immune response, highlighting its therapeutic potential.
The Role of DHX9 in Transcriptional Regulation
DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures.[1][2] Its activity is integral to several stages of gene expression:
-
Transcriptional Activation: DHX9 acts as a transcriptional coactivator by interacting with various transcription factors, including CREB, BRCA1, and the androgen receptor (AR).[1][3][4] It can bridge these factors to the RNA Polymerase II (Pol II) complex, facilitating the initiation and elongation of transcription.[3]
-
R-loop Resolution: During transcription, the nascent RNA can hybridize with the template DNA strand, forming a three-stranded structure known as an R-loop. While R-loops can have regulatory functions, their accumulation can impede transcription and lead to DNA damage.[3] DHX9 plays a critical role in resolving these R-loops, thereby ensuring transcriptional fidelity and maintaining genome stability.[3]
-
Processing of Transcripts: DHX9 is also involved in the processing of both coding and non-coding transcripts, including the biogenesis of circular RNAs (circRNAs).[5][6]
Mechanism of Action of DHX9 Inhibitors on Transcription
DHX9 inhibitors function by interfering with the enzymatic activity of the DHX9 protein.[7] This can be achieved through various mechanisms, including blocking the ATP-binding site or binding to an allosteric site, which induces conformational changes that inactivate the enzyme.[7][8] The primary consequence of DHX9 inhibition on transcription is the accumulation of aberrant nucleic acid structures that would normally be resolved by its helicase activity.
The inhibition of DHX9's enzymatic functions leads to:
-
Increased R-loop Formation: The inability to unwind RNA-DNA hybrids results in the accumulation of R-loops.[2]
-
Accumulation of Double-Stranded RNA (dsRNA): DHX9 helps unwind dsRNA structures; its inhibition leads to their buildup within the cell.[9]
-
Transcriptional Stress: The presence of unresolved R-loops and other secondary structures on the DNA template can cause stalling and premature termination of RNA Polymerase II, leading to widespread transcriptional dysregulation.[3]
Quantitative Data on the Impact of DHX9 Inhibition
The following tables summarize the quantitative effects of DHX9 inhibition on cellular processes, primarily using data from studies on the known inhibitor ATX968.
Table 1: Cellular Proliferation and Viability
| Cell Line | Cancer Type | Inhibitor | Concentration | Effect | Reference |
| LS411N | Colorectal (MSI-H/dMMR) | ATX968 | 1 µmol/L | Significant reduction in cell proliferation | [2] |
| NCI-H747 | Colorectal (MSS/pMMR) | ATX968 | 1 µmol/L | Minimal effect on cell proliferation | [2] |
| SCLC cells | Small Cell Lung Cancer | DHX9 depletion | N/A | Dramatic decrease in cell proliferation and increased apoptosis | [9] |
Table 2: Biomarkers of DHX9 Inhibition
| Cell Line | Cancer Type | Inhibitor/Method | Biomarker | Change | Reference |
| LS411N | Colorectal (MSI-H/dMMR) | ATX968 (1 µmol/L) | Nuclear R-loops (S9.6 staining) | Increased | [2] |
| LS411N | Colorectal (MSI-H/dMMR) | ATX968 (1 µmol/L) | Nuclear G-quadruplexes (BG4 staining) | Increased | [2] |
| LS411N | Colorectal (MSI-H/dMMR) | ATX968 (1 µmol/L) | γH2AX (DNA damage marker) | Increased | [2] |
| SCLC cells | Small Cell Lung Cancer | DHX9 depletion | dsRNA levels | Increased | [9] |
| LNCaP | Prostate Cancer | DHX9 knockdown | Differentially Expressed Genes | 1248 (633 up, 615 down) | [4] |
Signaling Pathways Modulated by DHX9 Inhibition
The transcriptional alterations induced by DHX9 inhibition have significant downstream consequences on various signaling pathways.
Innate Immune and Interferon Response
The accumulation of dsRNA upon DHX9 inhibition is recognized by cellular sensors, leading to the activation of an antiviral-like innate immune response.[9] This triggers the cGAS-STING pathway and results in the production of type I interferons, which can promote an anti-tumor immune response.[9]
Caption: DHX9 inhibition leads to an interferon response.
DNA Damage and Replication Stress Pathways
The accumulation of R-loops and G-quadruplexes creates obstacles for the replication machinery, leading to replication fork stalling and collapse.[2] This replication stress results in DNA damage, evidenced by the phosphorylation of H2AX (γH2AX), and can activate DNA damage response pathways.
Caption: DHX9 inhibition induces DNA damage and replication stress.
PI3K-AKT and NF-κB Signaling
DHX9 has been shown to be indispensable for the activation of the PI3K-AKT signaling pathway in certain cancers.[10] Knockdown of DHX9 can lead to decreased phosphorylation of key downstream effectors of this pathway.[10] Additionally, DHX9 can interact with p65 to activate NF-κB-mediated transcription.[11] Therefore, inhibition of DHX9 may also modulate these crucial cancer-related signaling cascades.
Experimental Protocols
Immunofluorescence Staining for R-loops (S9.6 Antibody)
Objective: To visualize and quantify the accumulation of R-loops in cells following treatment with a DHX9 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the DHX9 inhibitor or vehicle control for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the S9.6 antibody (which specifically recognizes DNA-RNA hybrids) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear fluorescence intensity to determine the levels of R-loops.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of DHX9 at specific genomic loci.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to DHX9 or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or perform high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
RNA Sequencing (RNA-seq)
Objective: To perform a global analysis of transcriptional changes upon DHX9 inhibition.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the DHX9 inhibitor or vehicle control and extract total RNA.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the treated and control samples.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis to understand the biological processes affected by DHX9 inhibition.
-
Caption: A generalized workflow for RNA sequencing analysis.
Conclusion
Inhibition of DHX9 represents a promising therapeutic strategy, particularly in cancers characterized by high levels of replication stress or deficiencies in DNA damage repair. The impact of DHX9 inhibitors on transcription is profound, leading to the accumulation of aberrant nucleic acid structures, widespread transcriptional dysregulation, and the activation of cellular stress and immune response pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate the effects of DHX9 inhibition and to identify patient populations that are most likely to benefit from this therapeutic approach. Further research into the nuances of DHX9's role in different cellular contexts will continue to illuminate its potential as a therapeutic target.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curesarcoma.org [curesarcoma.org]
- 6. researchgate.net [researchgate.net]
- 7. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of DHX9 Inhibition: A Technical Guide to DHX9-IN-13 and its Surrogates in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging therapeutic strategy of targeting the DExH-Box Helicase 9 (DHX9) in cancer. While specific data for the molecule designated "DHX9-IN-13" is not extensively available in public literature, this document will focus on the well-characterized and potent DHX9 inhibitors, ATX-559 and ATX968, as representative examples of this class of compounds. This guide will detail their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Core Concept: The Role of DHX9 in Cancer
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Its ability to unwind complex nucleic acid structures like R-loops (RNA:DNA hybrids) and G-quadruplexes is vital for preventing replication stress and DNA damage.[3][4] In many cancers, DHX9 is overexpressed and plays a critical role in sustaining malignant phenotypes, making it a compelling therapeutic target.[5][6][7] Notably, cancer cells with high levels of genomic instability, such as those with deficient mismatch repair (dMMR), high microsatellite instability (MSI-H), or mutations in BRCA1/2, exhibit a strong dependency on DHX9 for survival.[3][5][8]
Inhibition of DHX9 in these vulnerable cancer cells exacerbates replication stress and DNA damage to catastrophic levels, leading to cell cycle arrest and apoptosis.[3][8] This targeted approach offers a promising therapeutic window, as normal cells are less reliant on DHX9 activity.[9]
Quantitative Data on Preclinical DHX9 Inhibitors
The following tables summarize the available quantitative data for the potent and selective DHX9 inhibitors, ATX968 and ATX-559, from preclinical studies.
Table 1: In Vitro Potency of DHX9 Inhibitors
| Compound | Assay | Target/Cell Line | IC50 / EC50 / Kd | Reference |
| ATX968 | DHX9 Helicase Unwinding Assay | Recombinant Human DHX9 | 8 nM | [10] |
| ATX968 | Surface Plasmon Resonance (SPR) | Recombinant Human DHX9 | 1.3 nM | [11] |
| ATX968 | circBRIP1 Induction | Colorectal Cancer Cells | 54 nM | [12] |
| ATX-559 | Cell Proliferation Assay | Panel of 36 Colorectal and Endometrial Cancer Cell Lines | ~55% of cell lines sensitive with IC50 ≤ 1 µM | [3] |
Table 2: In Vivo Efficacy of DHX9 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| ATX968 | MSI-H/dMMR Colorectal Cancer Xenograft (LS411N) | 300 mg/kg, p.o., twice-daily for 56 days | Significant and durable tumor regression | [12] |
| ATX-559 | BRCA-deficient Breast Cancer and dMMR/MSI-H Xenografts | 45 mg/kg, p.o., BID | Robust and dose-dependent tumor growth inhibition and regression | [3][13] |
Key Signaling Pathways and Mechanisms of Action
Inhibition of DHX9 impacts several critical cancer-related signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
DHX9 in the DNA Damage Response (DDR) and BRCA Pathway
DHX9 plays a crucial role in the DNA damage response, particularly in resolving R-loops that can lead to replication fork stalling and DNA breaks. It directly interacts with BRCA1, a key protein in homologous recombination repair.[14] In cancers with BRCA mutations or other DDR deficiencies, the inhibition of DHX9 is synthetically lethal.
Caption: DHX9 inhibition leads to R-loop accumulation, replication stress, and apoptosis in DDR-deficient cancers.
DHX9 and the NF-κB Signaling Pathway
DHX9 has been shown to act as a coactivator for NF-κB-mediated transcription. It can enhance the phosphorylation and nuclear translocation of the p65 subunit of NF-κB and interact with both p65 and RNA Polymerase II to promote the expression of downstream target genes involved in cell survival and proliferation.[9][15][16]
Caption: DHX9 promotes NF-κB signaling; inhibition can suppress cancer cell survival and invasion.
DHX9 and the p53 Signaling Pathway
Suppression of DHX9 can lead to replication stress, which in turn activates a p53-dependent stress response.[17][18] This activation can lead to cell cycle arrest or apoptosis, highlighting another mechanism by which DHX9 inhibition exerts its anti-cancer effects.
References
- 1. scienceopen.com [scienceopen.com]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 7. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Accent Therapeutics Presents Data Supporting Therapeutic Potential of First-in-Class DHX9 Inhibitor, ATX-559, and Novel KIF18A Inhibitor, ATX-295, at the AACR Annual Meeting 2025 [prnewswire.com]
- 14. tandfonline.com [tandfonline.com]
- 15. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of DHX9 Inhibitor: DHX9-IN-13
These application notes provide detailed protocols for the in vitro characterization of DHX9 (DExH-box helicase 9) inhibitors, with a specific focus on DHX9-IN-13. The protocols are intended for researchers, scientists, and drug development professionals working on the discovery and validation of novel cancer therapeutics targeting DHX9.
DHX9: A Key Target in Cancer Therapy
DHX9 is a multifunctional DExH-box RNA/DNA helicase that plays critical roles in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 is observed in multiple cancer types and is often associated with a poor prognosis.[1] The enzyme's function involves unwinding RNA and DNA duplexes, as well as resolving complex nucleic acid structures like R-loops.[2][3][4] The catalytic activity of DHX9 is essential for the proliferation and survival of certain cancer cells, particularly those with microsatellite instability (MSI) and deficient mismatch repair (dMMR), making it an attractive therapeutic target.[1]
This compound: A Novel DHX9 Inhibitor
This compound is a recently identified small molecule inhibitor of the RNA helicase DHX9. It has been shown to engage DHX9 in a cellular context, demonstrating its potential as a tool compound for studying DHX9 biology and as a starting point for the development of novel anticancer agents.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Compound | Assay Type | Parameter | Value |
| This compound | Cellular Target Engagement | EC50 | 3.4 μM[5][6] |
Experimental Protocols
Two primary in vitro biochemical assays are crucial for characterizing DHX9 inhibitors: the ATPase activity assay and the helicase activity assay. These assays measure distinct aspects of DHX9's enzymatic function and provide a comprehensive profile of inhibitor activity.
DHX9 ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of DHX9, which is essential for its helicase function. The protocol below is based on a luminescence-based ATP detection system.
Principle: DHX9 hydrolyzes ATP to ADP. The amount of remaining ATP is inversely proportional to DHX9 activity. A luciferase-based reagent is used to measure the ATP concentration, producing a luminescent signal. Inhibition of DHX9 results in a higher ATP concentration and a stronger luminescent signal.
Materials:
-
Recombinant human DHX9 protein
-
This compound or other test compounds
-
ATP
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
Substrate: Poly(A) RNA or a specific DNA/RNA duplex
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of DHX9 enzyme diluted in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiate Reaction:
-
Add 2.5 µL of a solution containing the substrate and ATP in Assay Buffer to each well to initiate the reaction.
-
The final concentrations of the components should be optimized, but typical concentrations are in the low nanomolar range for DHX9 and near the Km for ATP.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
ATP Detection:
-
Add the ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step addition to first stop the enzymatic reaction and then to measure the remaining ATP.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
DHX9 Helicase Activity Assay
This assay directly measures the ability of DHX9 to unwind a nucleic acid duplex. A common method utilizes a fluorescence resonance energy transfer (FRET) or a fluorescence quenching-based substrate.
Principle: A double-stranded nucleic acid substrate is labeled with a fluorophore on one strand and a quencher on the other. In the double-stranded form, the quencher suppresses the fluorescence of the fluorophore. When DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human DHX9 protein
-
This compound or other test compounds
-
Fluorescently labeled helicase substrate (e.g., a dsRNA with a 3' overhang, labeled with FAM and a quencher)
-
ATP
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20, 0.004 U/mL RNaseOUT™
-
Black, non-binding 384-well assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Add 5 µL of a solution containing DHX9 enzyme and the fluorescently labeled substrate in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 2.5 µL of ATP solution in Assay Buffer to each well to initiate the unwinding reaction.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (representing 100% activity) and a no-enzyme control (representing 0% activity). Determine the IC50 value by fitting the dose-response data.
Visualizations
DHX9 Signaling and Inhibition
Caption: DHX9's role in cellular processes and its inhibition.
Experimental Workflow for DHX9 Inhibitor Screening
Caption: Workflow for screening and validating DHX9 inhibitors.
References
Application Notes and Protocols for Cell-based Assays for Dhx9-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifaceted enzyme involved in a variety of critical cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability.[1][2][3] Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target.[4][5][6] Dhx9-IN-13 is a small molecule inhibitor of the RNA helicase DHX9, with a reported EC50 of 3.4 μM in a cellular target engagement assay.[7][8] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds.
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors function by interfering with the enzymatic activity of the DHX9 protein.[9] As an ATP-dependent RNA helicase, DHX9 unwinds RNA and RNA-DNA hybrid structures.[2][9] Inhibition of this activity can disrupt cellular processes that rely on DHX9, such as transcription and RNA splicing.[9] Some inhibitors may act by blocking the ATP-binding site, while others may bind to different regions, inducing conformational changes that inactivate the enzyme.[9] The ultimate goal of these inhibitors is to halt the unwinding process, thereby impeding various cellular and viral functions.[9] Inhibition of DHX9 has been shown to lead to increased replication stress, DNA damage, cell-cycle arrest, and apoptosis in cancer cells, particularly those with microsatellite instability.[6][10]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays.
Table 1: Cellular Target Engagement of this compound
| Cell Line | Assay Type | EC50 (µM) |
| HCT116 | circBRIP1 Induction | 3.4[7][8] |
| Additional Cell Lines | circBRIP1 Induction | Data |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| LS411N (MSI-H) | MTS Assay (72h) | Data |
| NCI-H747 (MSS) | MTS Assay (72h) | Data |
| Additional Cell Lines | MTS Assay (72h) | Data |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| LS411N | 48 | Data |
| LS411N | 72 | Data |
| NCI-H747 | 48 | Data |
| NCI-H747 | 72 | Data |
Key Experiments and Protocols
Cellular Target Engagement Assay: circBRIP1 Induction
Rationale: Inhibition of DHX9 has been shown to lead to the accumulation of specific circular RNAs (circRNAs), such as circBRIP1.[6][11] Measuring the levels of circBRIP1 can therefore serve as a proximal biomarker for DHX9 target engagement in a cellular context.[11]
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116 or LS411N) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 30 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for circBRIP1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in circBRIP1 expression relative to the DMSO-treated control. Plot the dose-response curve and determine the EC50 value.
Cell Viability Assay: MTS Assay
Rationale: To assess the effect of this compound on cell proliferation and viability. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
Protocol:
-
Cell Seeding: Seed cells (e.g., LS411N and NCI-H747) in 96-well plates at an appropriate density (e.g., 5,000 cells/well).[14]
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or DMSO control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.[14]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12][13]
-
Incubation with Reagent: Incubate for 1 to 4 hours at 37°C.[12][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[13]
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay: Annexin V Staining
Rationale: To determine if the inhibition of cell growth by this compound is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells.[9][15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 1x and 5x the IC50 concentration) or DMSO for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add PE-conjugated Annexin V and a viability dye (e.g., 7-AAD or DAPI).[15]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, viability dye negative) and late apoptosis/necrosis (Annexin V positive, viability dye positive).
Signaling Pathways and Experimental Workflows
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. accenttx.com [accenttx.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: DHX9 Inhibition in Mouse Models Using ATX968
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Elevated expression of DHX9 has been observed in various cancers, including colorectal, lung, liver, and breast cancer, often correlating with a poor prognosis.[1] Notably, cancers with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependency on DHX9, making it a compelling therapeutic target.[1][2] This document provides detailed application notes and protocols for the use of ATX968, a potent and selective small-molecule inhibitor of DHX9, in preclinical mouse models of cancer.
Mechanism of Action
DHX9 plays a crucial role in resolving RNA/DNA secondary structures, such as R-loops and G-quadruplexes.[1] Inhibition of DHX9's enzymatic activity by ATX968 leads to an accumulation of these structures, resulting in increased replication stress and DNA damage.[1][4] In cancer cells with deficient DNA damage repair mechanisms, such as those with dMMR or BRCA1/2 loss-of-function mutations, this induced replication stress cannot be resolved, leading to cell-cycle arrest and subsequent apoptosis.[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of DHX9 inhibition and a general experimental workflow for evaluating ATX968 in mouse models.
Caption: Proposed signaling pathway of DHX9 inhibition by ATX968.
Caption: General experimental workflow for in vivo evaluation of ATX968.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of ATX968 in a microsatellite instable-high (MSI-H)/deficient mismatch repair (dMMR) colorectal cancer xenograft model (LS411N).
Table 1: Tumor Growth Inhibition in LS411N Xenograft Model
| Treatment Group | Dosage (mg/kg, BID, PO) | Observation |
| Vehicle | - | Continuous tumor growth |
| ATX968 | 30 | Tumor growth inhibition |
| ATX968 | 100 | Tumor growth inhibition |
| ATX968 | 200 | Tumor regression |
| ATX968 | 300 | Significant and durable tumor regression |
Data synthesized from preclinical studies.[1][5]
Table 2: Durability of Response in LS411N Xenograft Model
| Treatment Group | Dosage (mg/kg, BID, PO) | Post-Treatment Observation (28 days) |
| ATX968 | 200 | Minimal tumor regrowth |
| ATX968 | 300 | Minimal tumor regrowth |
Following a 28-day treatment period.[1][6]
Experimental Protocols
In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol is based on studies with the MSI-H/dMMR colorectal cancer cell line LS411N.[1]
1. Cell Culture:
-
Culture LS411N cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or similar strains).
-
Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Harvest LS411N cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2) / 2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
5. Drug Formulation and Administration:
-
Prepare ATX968 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer ATX968 or vehicle orally twice daily (BID) at the specified dosages (e.g., 30, 100, 200, 300 mg/kg).[1][5]
6. Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a specified period (e.g., 28 days).[1][6]
-
For durability studies, cease treatment and continue to monitor tumor volume for an additional period.[1]
7. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
At specified time points post-dosing, collect blood and tumor tissue samples.
-
Analyze plasma concentrations of ATX968 to determine pharmacokinetic properties.
-
Measure biomarkers of DHX9 inhibition in tumor tissue, such as the induction of circular RNA (circBRIP1), to assess pharmacodynamic effects.[5][6]
Applications and Future Directions
The potent anti-tumor activity of DHX9 inhibitors like ATX968 in preclinical models of MSI-H/dMMR colorectal cancer provides a strong rationale for their clinical development in this patient population.[1][2] Furthermore, emerging evidence suggests that cancers with loss-of-function mutations in BRCA1 or BRCA2, such as certain breast and ovarian cancers, also exhibit a dependency on DHX9.[4] This opens up the possibility of expanding the therapeutic application of DHX9 inhibitors to other tumor types with deficiencies in DNA damage repair pathways.
Additionally, DHX9 inhibition has been shown to induce a tumor-intrinsic interferon response, suggesting a potential role in enhancing the efficacy of immunotherapies.[7] Future studies could explore the combination of DHX9 inhibitors with immune checkpoint blockers in various cancer models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. accenttx.com [accenttx.com]
- 6. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Dhx9-IN-13 in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of a potent and selective small-molecule inhibitor of the DExH-box helicase 9 (Dhx9), herein referred to as Dhx9-IN-13 (a representative compound, ATX968, is used for all quantitative examples), in conjunction with CRISPR-Cas9 screening technologies. Dhx9 is a crucial enzyme involved in the regulation of transcription, translation, and the maintenance of genomic stability.[1] Its inhibition presents a promising therapeutic strategy, particularly in cancers with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).[1][2][3] This document outlines the mechanism of action of Dhx9 inhibition, detailed protocols for performing CRISPR screens to identify synthetic lethal partners of Dhx9, and methods for data analysis and visualization.
Introduction to Dhx9 and its Inhibition
Dhx9 is an ATP-dependent RNA/DNA helicase that plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can lead to DNA replication stress and genomic instability if they accumulate.[1][4] By unwinding these structures, Dhx9 contributes to the maintenance of genomic integrity.[1] Elevated expression of Dhx9 has been observed in various cancers and is often associated with a poor prognosis.[1]
This compound (represented by ATX968) is a potent and selective allosteric inhibitor of Dhx9 helicase activity.[5][6] It does not compete with ATP binding but instead binds to a distinct pocket, leading to the inhibition of its unwinding function.[5] Inhibition of Dhx9 leads to the accumulation of R-loops, resulting in increased replication stress and DNA damage.[1] In cancer cells with pre-existing deficiencies in DNA damage repair pathways, such as dMMR, the inhibition of Dhx9 can be synthetically lethal, leading to cell cycle arrest and apoptosis.[1][2]
CRISPR-Cas9 screens are powerful tools for identifying genetic dependencies and synthetic lethal interactions.[7][8] When combined with a small-molecule inhibitor like this compound, these screens can be used to:
-
Identify genes whose loss sensitizes cancer cells to Dhx9 inhibition.
-
Uncover mechanisms of resistance to Dhx9 inhibitors.
-
Discover novel combination therapies.
Signaling Pathway of Dhx9 Inhibition
The inhibition of Dhx9 by this compound initiates a cascade of cellular events culminating in cell death, particularly in susceptible cancer cells. The pathway involves the accumulation of R-loops, leading to replication stress, DNA damage, and eventual apoptosis.
Caption: Dhx9 inhibition pathway leading to apoptosis in dMMR/MSI-H cancer cells.
Quantitative Data for this compound (ATX968)
The following tables summarize the in vitro potency of the representative Dhx9 inhibitor, ATX968.
Table 1: Biochemical and Cellular Potency of ATX968
| Assay Type | Parameter | Value | Reference |
| Biochemical | |||
| Dhx9 Unwinding Assay | IC₅₀ | 8 nM | [9] |
| Surface Plasmon Resonance (SPR) | K D | 1.3 nM | |
| Cellular | |||
| circBRIP1 Induction | EC₅₀ | 54 nM | |
| circBRIP1 Induction | EC₅₀ | 101 nM | [10] |
| circAKR1A Induction | EC₅₀ | 95 nM | [10] |
| circDKC1 Induction | EC₅₀ | 236 nM | [10] |
Table 2: Anti-proliferative Activity of ATX968 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | MMR/MSI Status | IC₅₀ (µM) | Reference |
| LS411N | dMMR / MSI-H | 0.663 | [11] |
| NCI-H747 | pMMR / MSS | >10 | [11] |
| General CRC Lines | |||
| Sensitive CRC Lines | dMMR / MSI-H | <1 | [3] |
| Insensitive CRC Lines | pMMR / MSS | >1 | [3] |
Experimental Protocols
This section provides a detailed protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with Dhx9 inhibition by this compound.
Experimental Workflow Overview
The overall workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, followed by selection and treatment with this compound. The relative abundance of sgRNAs in the treated versus untreated populations is then determined by next-generation sequencing to identify genes whose knockout confers sensitivity or resistance to the inhibitor.
Caption: Workflow for a chemical-genetic CRISPR screen with a Dhx9 inhibitor.
Detailed Protocol
Materials:
-
Cas9-expressing cancer cell line of interest (e.g., dMMR/MSI-H colorectal cancer line)
-
Pooled lentiviral sgRNA library (genome-wide or focused on a specific gene family)
-
Lentiviral packaging plasmids
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic appropriate for the sgRNA library vector)
-
This compound (e.g., ATX968)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library and lentiviral packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the virus to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
-
-
Transduction of Target Cells:
-
Plate the Cas9-expressing target cells.
-
Transduce the cells with the pooled lentiviral library at an MOI of 0.3-0.5 in the presence of polybrene.
-
Ensure a sufficient number of cells are transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
-
Antibiotic Selection:
-
After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for cells that have been successfully transduced.
-
Culture the cells under selection until a control plate of non-transduced cells shows complete cell death.
-
-
This compound Treatment:
-
After selection, split the cell population into two groups: a treatment group and a vehicle control group (DMSO).
-
Determine the optimal concentration of this compound for the screen. This should be a concentration that results in partial but not complete cell death over the course of the experiment (e.g., around the IC₂₀-IC₅₀).
-
Treat the cells with this compound or DMSO.
-
Maintain the cells in culture for a predetermined period (e.g., 14-21 days), passaging as necessary and ensuring that the library representation is maintained at each passage.
-
-
Sample Collection:
-
Harvest a sample of cells at the beginning of the treatment (T₀) and at subsequent time points from both the treated and control populations.
-
-
Genomic DNA Extraction and sgRNA Amplification:
-
Extract genomic DNA from the harvested cell pellets using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette in the lentiviral vector.
-
-
Next-Generation Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the PCR amplicons to determine the read counts for each sgRNA in each sample.
-
Analyze the sequencing data using software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout).
-
Identify sgRNAs that are significantly depleted (synthetic lethal hits) or enriched (resistance hits) in the this compound-treated population compared to the DMSO-treated population.
-
Hit Identification and Validation
The output of the CRISPR screen will be a list of candidate genes whose knockout modulates the cellular response to this compound. It is crucial to validate these hits through further experimentation.
Validation Strategies:
-
Individual sgRNA Knockout: Validate the phenotype of top hits by generating individual knockout cell lines for each gene using 2-3 different sgRNAs. Assess the sensitivity of these knockout lines to this compound in cell viability assays.
-
Rescue Experiments: In knockout cells that show sensitization, re-express the wild-type version of the gene to see if it rescues the phenotype. This confirms that the observed effect is due to the loss of the specific gene.
-
Mechanism of Action Studies: Investigate the functional relationship between the validated hit and the Dhx9 pathway. For example, assess whether the knockout of a hit gene further exacerbates R-loop accumulation or DNA damage in the presence of this compound.
By following these application notes and protocols, researchers can effectively utilize this compound in CRISPR screens to uncover novel insights into the function of Dhx9 and to identify new therapeutic strategies for cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying R-loop Formation with a DHX9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing a specific small-molecule inhibitor of the DExH-box helicase 9 (DHX9), herein referred to as Dhx9-IN-13 , for the study of R-loop formation and its biological consequences. R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. While integral to various cellular processes, aberrant R-loop accumulation can lead to DNA damage and genomic instability, conditions implicated in cancer and neurodegenerative diseases.[1][2][3]
DHX9 is a key regulator of R-loop homeostasis with a dual, context-dependent role. It can unwind RNA:DNA hybrids, thereby resolving R-loops and maintaining genome stability.[4][5] Conversely, under certain conditions, such as impaired RNA splicing, DHX9 can promote R-loop formation by unwinding secondary structures in nascent RNA, facilitating its invasion into the DNA duplex.[1][2] The inhibition of DHX9's enzymatic activity with a selective inhibitor like this compound presents a powerful tool to dissect the intricate roles of DHX9 in R-loop metabolism and its impact on cellular pathways. Inhibition of DHX9 has been shown to lead to an increase in R-loop accumulation, triggering DNA damage and replication stress, which can be synthetically lethal in cancers with deficiencies in DNA damage repair pathways, such as those with high microsatellite instability (MSI-H) or BRCA mutations.[6][7][8]
Mechanism of Action
This compound is a potent and selective inhibitor of the DHX9 helicase. While the exact compound "this compound" is not extensively documented in publicly available literature, we will proceed with the functional data available for a well-characterized, potent, and selective allosteric DHX9 inhibitor, ATX968, as a proxy. This inhibitor binds to a pocket distinct from the ATP-binding site, thereby locking the enzyme in a conformation that prevents the unwinding of nucleic acid duplexes, including RNA:DNA hybrids found in R-loops.[9] By inhibiting DHX9's helicase activity, the inhibitor effectively traps R-loops, leading to their accumulation. This induced accumulation of R-loops can subsequently trigger cellular responses such as the DNA damage response (DDR) and innate immune signaling.[8][10]
Applications
-
Induction and study of R-loop formation: Treatment of cells with this compound provides a temporal and dose-dependent method to induce R-loop accumulation, allowing for the detailed study of their formation dynamics and genomic distribution.
-
Investigation of R-loop-mediated cellular processes: Researchers can use this inhibitor to explore the downstream consequences of elevated R-loops, including replication stress, DNA damage, and activation of specific signaling pathways.[8]
-
Drug discovery and development: In the context of oncology, this compound can be used to identify cancer types that are sensitive to DHX9 inhibition and to explore synergistic combinations with other anticancer agents, such as PARP inhibitors or ATR inhibitors.
-
Validation of DHX9 as a therapeutic target: The inhibitor serves as a critical tool to validate the therapeutic potential of targeting DHX9 in various disease models.[6][7]
Data Presentation
The following tables summarize quantitative data from studies involving the genetic depletion of DHX9, which is expected to phenocopy the effects of a potent DHX9 inhibitor like this compound.
Table 1: Effect of DHX9 Depletion on R-loop Levels
| Cell Line | Method | Locus | Fold Increase in R-loops (vs. Control) | Reference |
| HeLa | DRIP-qPCR | β-actin (in3, in5, 5' pause) | Dramatic Increase | [4] |
| HCT116 (MSI-H/dMMR) | Immunofluorescence (S9.6) | Nucleus | Increased | [11] |
| NCI-H747 (MSS/pMMR) | Immunofluorescence (S9.6) | Nucleus | No significant increase | [11] |
| Mouse IECs (Dhx9ΔIEC) | Dot Blot | Genomic DNA | ~2.5-fold | [12] |
Table 2: Cellular Consequences of DHX9 Depletion
| Cell Line/Model | Phenotype | Quantitative Measurement | Reference |
| SCLC cells (sgDHX9) | DNA Damage (p-CHK1, p-CHK2, p-H2AX) | Increased protein levels | [10] |
| Mouse IECs (Dhx9ΔIEC) | DNA Damage (γH2AX) | Increased protein levels and IF signal | [12] |
| HCT116 (MSI-H/dMMR) | Apoptosis | Increased Annexin V positive cells | [13] |
| SCLC cells (sgDHX9) | IFN-β Expression (qRT-PCR) | Upregulated | [10] |
Experimental Protocols
Protocol 1: Detection of R-loops by Immunofluorescence (IF)
This protocol describes the detection of nuclear R-loops using the S9.6 antibody, which specifically recognizes RNA:DNA hybrids.
Materials:
-
Cell culture reagents
-
This compound
-
Camptothecin (optional, to stabilize R-loops)[6]
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Tween-20 in PBS (PBS-T)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Primary antibody: S9.6 mouse monoclonal antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
RNase H (optional, for negative control)
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 48 hours).[6]
-
Optional: Treat cells with 20 µM camptothecin for 20 minutes prior to fixation to stabilize R-loops.[6]
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.2% PBS-T for 15 minutes at room temperature.[6]
-
Wash cells three times with PBS-T.
-
For a negative control, treat a subset of coverslips with RNase H according to the manufacturer's protocol to degrade R-loops.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate cells with the S9.6 primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS-T.
-
Incubate cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS-T.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize and quantify fluorescence intensity using a fluorescence microscope.
Protocol 2: DNA-RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)
This protocol allows for the quantification of R-loops at specific genomic loci.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer
-
Genomic DNA extraction kit
-
Restriction enzymes
-
S9.6 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase H (for negative control)
-
qPCR reagents and primers for target and control loci
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and extract genomic DNA using a suitable kit, ensuring minimal shearing.
-
Digest genomic DNA with a cocktail of restriction enzymes that do not cut within the regions of interest.
-
For the negative control, treat an aliquot of the digested DNA with RNase H.
-
Incubate the digested genomic DNA with the S9.6 antibody overnight at 4°C with gentle rotation to form DNA-antibody complexes.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the complexes.
-
Wash the beads several times with appropriate wash buffers to remove non-specific binding.
-
Elute the immunoprecipitated DNA from the beads.
-
Purify the eluted DNA.
-
Perform qPCR using primers specific to the genomic regions of interest and a negative control region (a region not expected to form R-loops).
-
Analyze the data by calculating the percentage of input for each region, and then normalize the signal from the target regions to the negative control region. Compare the enrichment in inhibitor-treated samples to vehicle-treated samples.
Visualizations
Caption: Experimental workflow for studying R-loop formation using a DHX9 inhibitor.
Caption: Signaling pathway illustrating the role of DHX9 in R-loop metabolism.
References
- 1. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C1orf109L binding DHX9 promotes DNA damage depended on the R‐loop accumulation and enhances camptothecin chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide mapping of native co-localized G4s and R-loops in living cells [elifesciences.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
Application of DHX9 Inhibitors in Virology Studies: A Practical Guide
Disclaimer: As of November 2025, a specific compound designated "Dhx9-IN-13" is not documented in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive guide for the characterization and application of any potent and selective inhibitor of the DExD/H-box helicase 9 (DHX9) in the field of virology.
Introduction to DHX9 in Virology
DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional protein deeply involved in a host of cellular processes, including DNA replication, transcription, and RNA processing.[1] Its central role in nucleic acid metabolism places it at a critical intersection of host-pathogen interactions. Consequently, DHX9 exhibits a dual role in viral infections, acting as both a proviral and an antiviral factor, depending on the specific virus and the cellular context.[1][2][3]
Proviral Functions: Many viruses from diverse families, including RNA and DNA viruses, have been shown to hijack DHX9 to facilitate their replication.[4][5] This can involve leveraging DHX9's helicase activity to unwind viral nucleic acid structures, aiding in viral transcription, translation, or genome replication.[6]
Antiviral Functions: Conversely, DHX9 is also an integral component of the host's innate immune system. It can act as a sensor for viral nucleic acids, both DNA and RNA, triggering downstream signaling pathways that lead to the production of type I interferons (IFNs) and other cytokines.[4][5][7] This positions DHX9 as a key player in restricting viral replication and initiating an antiviral state.[1][4]
The development of specific DHX9 inhibitors, such as the hypothetical this compound, offers a powerful chemical tool to dissect these complex roles and presents a promising therapeutic strategy for a range of viral diseases.[8]
Application Notes
Mechanism of Action of DHX9 Inhibitors in a Viral Context
A small molecule inhibitor of DHX9 would primarily function by targeting its ATP-dependent helicase activity.[8] By binding to the enzyme, the inhibitor would prevent the unwinding of double-stranded RNA (dsRNA), DNA-RNA hybrids, and complex secondary structures in nucleic acids.[1] The antiviral consequences of this inhibition can be multifaceted:
-
Direct Inhibition of Viral Replication: For viruses that rely on DHX9 for their life cycle, an inhibitor would directly block essential steps such as genome unwinding, transcription of viral genes, or processing of viral RNAs.
-
Modulation of the Innate Immune Response: By inhibiting DHX9, it may be possible to either enhance or suppress the innate immune response. For instance, inhibiting DHX9's role in suppressing endogenous dsRNA could trigger a "viral mimicry" state, leading to a potent, tumor-intrinsic interferon response. Conversely, if DHX9 acts as a crucial sensor for a particular virus, its inhibition might dampen the immune response, a factor that must be carefully evaluated.
-
Induction of Replication Stress: DHX9 is involved in maintaining genome stability. Its inhibition can lead to the accumulation of R-loops and DNA damage, inducing replication stress that could be detrimental to rapidly replicating viruses or infected cells.
Potential Virological Applications
-
Broad-Spectrum Antiviral Agent: Given that numerous viruses from different families utilize DHX9, a potent inhibitor could serve as a broad-spectrum antiviral, effective against a range of pathogens.[6][8]
-
Research Tool for Host-Virus Interactions: A specific inhibitor is an invaluable tool for virologists to probe the precise role of DHX9 in the lifecycle of a specific virus without resorting to genetic knockdown or knockout, which can have developmental or pleiotropic effects.
-
Adjuvant for Immunotherapy: In the context of oncolytic viruses, inhibiting DHX9 could enhance the immunogenicity of the tumor microenvironment by inducing a viral mimicry response, thereby potentiating the effects of immune checkpoint blockade.
Quantitative Data Summary
The initial characterization of a novel DHX9 inhibitor would involve determining its potency, selectivity, and therapeutic window. The following tables present a template for summarizing such quantitative data.
Table 1: In Vitro Potency and Selectivity of a Hypothetical DHX9 Inhibitor
| Parameter | Description | Result (Hypothetical) |
| IC50 (Helicase Assay) | Concentration for 50% inhibition of DHX9 helicase activity | 15 nM |
| EC50 (Antiviral Assay) | Concentration for 50% reduction of viral replication | 50 nM (e.g., for Influenza A) |
| CC50 (Cytotoxicity Assay) | Concentration for 50% reduction in host cell viability | > 10 µM |
| Selectivity Index (SI) | Ratio of CC50 to EC50 | > 200 |
Table 2: Antiviral Spectrum of a Hypothetical DHX9 Inhibitor
| Virus Family | Virus | Host Cell Line | EC50 (nM) | Max. Viral Titer Reduction (log10) |
| Orthomyxoviridae | Influenza A virus (H1N1) | A549 | 50 | 3.5 |
| Flaviviridae | Zika Virus | Vero | 120 | 2.8 |
| Retroviridae | HIV-1 | MT-4 | 85 | 3.1 |
| Herpesviridae | Epstein-Barr Virus (lytic) | Akata-Bx1 | 250 | 2.5 |
| Poxviridae | Myxoma Virus | HeLa | 180 | 4.0 |
Experimental Protocols
Protocol 1: In Vitro DHX9 Helicase Activity Assay
This protocol is designed to confirm the direct inhibition of DHX9's enzymatic activity. A common method is a fluorescence-based assay.[9][10]
Materials:
-
Recombinant human DHX9 protein
-
Fluorescently labeled nucleic acid substrate (e.g., a dsRNA substrate with a fluorophore and a quencher on opposite strands)
-
Assay Buffer: 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT
-
ATP solution (10 mM)
-
This compound (or test inhibitor) serially diluted in DMSO
-
384-well black plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant DHX9 protein (e.g., 5 nM), and the fluorescent dsRNA substrate (e.g., 20 nM).
-
Add serial dilutions of the DHX9 inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the reaction mixture to the wells.
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the helicase reaction by adding ATP to a final concentration of 1 mM.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader (Excitation/Emission wavelengths dependent on the fluorophore/quencher pair). The unwinding of the dsRNA separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the velocities against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol determines the concentration at which the inhibitor is toxic to host cells, which is crucial for calculating the selectivity index.
Materials:
-
Host cell line (e.g., A549, Vero, HeLa)
-
Complete growth medium
-
This compound (or test inhibitor) serially diluted
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/XTT reagents
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the DHX9 inhibitor. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for a period that matches the duration of the planned antiviral assay (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to determine the CC50 value.[3]
Protocol 3: Antiviral Plaque Reduction Assay
This "gold standard" assay measures the effect of an inhibitor on the production of infectious virus particles.[2][11]
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer
-
Complete growth medium and overlay medium (e.g., containing 1% methylcellulose)
-
This compound (or test inhibitor)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.
-
During infection, and for the remainder of the assay, treat the cells with different concentrations of the DHX9 inhibitor or a vehicle control.
-
After the infection period, remove the virus inoculum and wash the cells.
-
Overlay the cells with an overlay medium containing the respective concentrations of the inhibitor. This semi-solid medium prevents the spread of progeny virus through the medium, leading to localized zones of cell death (plaques).
-
Incubate for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet, which stains living cells purple, leaving the plaques clear.
-
Count the number of plaques for each inhibitor concentration and calculate the percentage of plaque reduction relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
Visualizations
Diagram 1: The Dual Role of DHX9 in Viral Infections
References
- 1. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.noblelifesci.com [content.noblelifesci.com]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Viral Titer Quantification: Balancing Traditional and Modern Approaches for Comprehensive Analysis | Lab Manager [labmanager.com]
Application Notes and Protocols for In Vivo Delivery of a DHX9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme integral to various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its overexpression has been linked to poor prognosis in several cancer types, making it an attractive target for oncology drug discovery.[1][3] This document provides detailed application notes and protocols for the in vivo delivery of a potent and selective DHX9 inhibitor, ATX968, based on preclinical studies. These guidelines are intended to assist researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacodynamics of DHX9 inhibition.
Mechanism of Action
DHX9 plays a critical role in resolving RNA/DNA hybrids (R-loops) and other complex nucleic acid structures that can impede DNA replication and lead to genomic instability.[1][4] Inhibition of DHX9's helicase activity leads to an accumulation of these structures, resulting in replication stress, DNA damage, cell-cycle arrest, and ultimately apoptosis, particularly in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1] DHX9 inhibition has also been shown to trigger a tumor-intrinsic interferon response, suggesting a role in modulating the tumor microenvironment.[5]
Data Presentation
Table 1: In Vivo Efficacy of ATX968 in a Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage (mg/kg, oral, BID) | Treatment Duration | Outcome |
| Mouse | LS411N (MSI-H/dMMR) | Vehicle | - | 28 days | Progressive tumor growth |
| Mouse | LS411N (MSI-H/dMMR) | ATX968 | 30 | 28 days | Tumor growth inhibition |
| Mouse | LS411N (MSI-H/dMMR) | ATX968 | 100 | 28 days | Tumor growth inhibition |
| Mouse | LS411N (MSI-H/dMMR) | ATX968 | 200 | 28 days | Durable tumor regression |
| Mouse | LS411N (MSI-H/dMMR) | ATX968 | 300 | 28 days | Significant and durable tumor regression |
| Mouse | SW480 (MSS/pMMR) | ATX968 | - | - | No significant tumor growth inhibition |
Data summarized from preclinical studies.[1][6]
Table 2: Pharmacokinetic and Pharmacodynamic Profile of ATX968
| Parameter | Value/Observation |
| Administration Route | Oral (suitable for oral dosing) |
| Dosing Frequency | Twice-daily (BID) |
| Tolerability | Well-tolerated at doses up to 300 mg/kg |
| Systemic Concentration | Exceeded the circBRIP1 EC90 values for up to 12 hours |
| Biomarker | Dose-dependent increase in circular RNA (circBRIP1) in peripheral blood and tumor tissue |
Information based on reported preclinical data.[1][7]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a DHX9 inhibitor in a mouse xenograft model.
Materials:
-
DHX9 inhibitor (e.g., ATX968)
-
Vehicle control (formulation vehicle for the inhibitor)
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Cancer cell line of interest (e.g., LS411N for MSI-H colorectal cancer)
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to the desired confluence.
-
Harvest and resuspend cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Durability of Response (Optional):
-
After the treatment period, a subset of animals can be monitored for tumor regrowth to assess the durability of the anti-tumor response.[1]
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the target engagement of the DHX9 inhibitor in vivo.
Materials:
-
Tumor tissue and/or peripheral blood collected from treated and control animals.
-
RNA extraction kit.
-
Reverse transcription reagents.
-
Quantitative PCR (qPCR) machine and reagents.
-
Primers specific for a DHX9-regulated biomarker (e.g., circBRIP1).[1]
Procedure:
-
Sample Collection:
-
Collect tumor tissue and/or peripheral blood at specified time points during and after treatment.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the collected samples according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the biomarker of interest (e.g., circBRIP1).
-
Normalize the expression levels to a suitable housekeeping gene.
-
-
Data Analysis:
-
Calculate the fold change in biomarker expression in the treated groups relative to the vehicle control group.
-
Correlate the changes in biomarker levels with drug dosage and anti-tumor efficacy.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. accenttx.com [accenttx.com]
- 7. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
Troubleshooting & Optimization
Troubleshooting Dhx9-IN-13 off-target effects
Welcome to the technical support center for Dhx9-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting strategies for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Dhx9 and what are its primary functions?
Dhx9, also known as RNA Helicase A (RHA), is a multifunctional enzyme belonging to the DExH-box family of helicases.[1] It plays crucial roles in a variety of cellular processes, including:
-
DNA Replication and Genomic Stability: Dhx9 is involved in resolving complex DNA and RNA structures, such as R-loops and G-quadruplexes, which can impede DNA replication and lead to genomic instability.[1][2] It interacts with key DNA repair proteins like BRCA1 and WRN helicase.[1]
-
Transcription and Translation: Dhx9 can act as a transcriptional coactivator by interacting with transcription factors and RNA polymerase II.[1][3][4] It also participates in the translation of specific mRNAs.[4]
-
RNA Processing and Transport: The enzyme is involved in various aspects of RNA metabolism, including pre-mRNA splicing and the nuclear export of certain mRNAs.[2][3]
-
Innate Immune Response: Dhx9 can act as a sensor for viral nucleic acids, triggering innate immune signaling pathways.[5][6]
Q2: What is the mechanism of action for Dhx9 inhibitors like this compound?
Dhx9 inhibitors are designed to interfere with the enzymatic activity of the Dhx9 protein.[7] They typically function by binding to the helicase and preventing the ATP hydrolysis necessary for unwinding nucleic acid structures.[7] This can be achieved by blocking the ATP-binding site or by binding to other regions of the protein and inducing conformational changes that inactivate the enzyme.[7] For instance, the selective inhibitor ATX968 has been shown to be noncompetitive with respect to ATP and dsRNA, suggesting an allosteric mechanism of inhibition.[8]
Q3: What are the potential therapeutic applications of Dhx9 inhibitors?
Due to Dhx9's critical roles in cancer and viral infections, its inhibitors are being explored as potential therapeutic agents.[7]
-
Oncology: Elevated Dhx9 expression is observed in multiple cancer types and is associated with poor prognosis.[9] Cancer cells, particularly those with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H), show a strong dependence on Dhx9, making it an attractive therapeutic target.[9][10]
-
Antiviral Therapy: Many viruses rely on host cell machinery, including Dhx9, for their replication.[7] Inhibiting Dhx9 could disrupt the viral life cycle, offering a broad-spectrum antiviral strategy.[7]
Q4: What are off-target effects and why are they a concern with small molecule inhibitors?
Off-target effects refer to the interactions of a drug or inhibitor with proteins other than its intended target.[11] These unintended interactions can lead to a variety of issues, including:
-
Cellular Toxicity: Inhibition of essential non-target proteins can cause adverse cellular effects or toxicity.
-
Reduced Efficacy: Binding to off-target proteins can reduce the effective concentration of the inhibitor at its intended target.
Troubleshooting Guide for this compound Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Inconsistent Phenotypic Results
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target proteins rather than, or in addition to, Dhx9.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected phenotypes.
Solutions:
-
Validate On-Target Engagement:
-
Biochemical Assays: Confirm that this compound inhibits the helicase activity of purified Dhx9 in vitro.
-
Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to Dhx9 in intact cells.
-
Downstream Marker Analysis: Depletion of Dhx9 has been shown to increase R-loops and replication stress.[9][13] Measure these markers (e.g., via DRIP-seq for R-loops or γH2AX staining for DNA damage) in the presence of this compound.
-
-
Perform Rescue Experiments:
-
Use a Structurally Unrelated Inhibitor:
-
Characterize the Off-Target Profile:
-
Kinome Profiling: Screen this compound against a large panel of kinases to identify potential off-target kinase inhibition.[14][15]
-
Proteome-wide Profiling: Utilize techniques like thermal proteome profiling (TPP) or affinity chromatography with mass spectrometry to identify other cellular proteins that bind to this compound.
-
Issue 2: Higher than Expected Cellular Toxicity
Possible Cause: this compound may be inhibiting essential cellular proteins, or the vehicle/solvent used for the inhibitor is causing toxicity.
Solutions:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 for the desired effect and the concentration at which toxicity is observed. Use the lowest effective concentration.[16]
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same concentration used for the inhibitor treatment to rule out solvent effects.
-
Assess Apoptosis and Cell Cycle Arrest: Use techniques like Annexin V/PI staining and flow cytometry to determine if the toxicity is due to apoptosis or cell cycle arrest. This can provide clues about the affected pathways. Dhx9 knockdown has been shown to cause cell-cycle arrest.[9]
-
Compare with a Known Dhx9 Inhibitor: Benchmark the toxicity of this compound against another known Dhx9 inhibitor.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that this compound binds to Dhx9 in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another with the vehicle control for 1 hour.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatants and analyze the amount of soluble Dhx9 at each temperature point by Western blotting using a Dhx9-specific antibody.
-
Data Analysis: Plot the percentage of soluble Dhx9 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
Protocol 2: Kinome-Wide Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases.
Workflow Diagram:
Caption: Kinome-wide selectivity profiling workflow.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Utilize a commercial service or an in-house platform that offers a broad panel of purified, active protein kinases (e.g., >400 kinases).[17]
-
Assay Performance: The assays are typically performed in a high-throughput format (e.g., 384-well plates). Each kinase reaction is run in the presence of a fixed concentration of this compound (e.g., 1 µM). The kinase activity is measured using various methods, such as radiometric assays or fluorescence/luminescence-based assays.[14]
-
Data Analysis: The activity of each kinase in the presence of the inhibitor is compared to a vehicle control to calculate the percentage of inhibition.
-
Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% inhibition) are identified as potential off-targets. Follow-up dose-response experiments should be performed for these hits to determine their IC50 values.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Target Family | Comments |
| Dhx9 | 50 | DExH-box Helicase | On-Target |
| Kinase A | 800 | Serine/Threonine Kinase | Potential Off-Target |
| Kinase B | 1,500 | Tyrosine Kinase | Weak Off-Target |
| Kinase C | >10,000 | Serine/Threonine Kinase | Not an Off-Target |
Table 2: Troubleshooting Checklist for Unexpected Results
| Checkpoint | Yes/No | Action/Notes |
| On-Target Validation | ||
| Dose-response curve generated? | ||
| On-target engagement confirmed (e.g., CETSA)? | ||
| Phenotype confirmed with a second, structurally different inhibitor? | ||
| Rescue experiment performed? | ||
| Off-Target Assessment | ||
| Vehicle control included in all experiments? | ||
| Off-target profile assessed (e.g., kinome scan)? | ||
| Have identified off-targets been validated? |
Key Signaling Pathways Involving Dhx9
Dhx9 is integrated into several critical cellular signaling pathways. Off-target effects of this compound could potentially perturb these or other pathways.
Caption: Key signaling pathways involving Dhx9.
This technical support center provides a foundational guide for researchers working with this compound. By systematically addressing potential off-target effects, the reliability and reproducibility of experimental findings can be significantly enhanced.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. DHX9 General Information | Sino Biological [sinobiological.com]
- 5. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. shop.carnabio.com [shop.carnabio.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dhx9-IN-13 and Novel DHX9 Inhibitors
Disclaimer: As of November 2025, detailed experimental data, troubleshooting guides, and established protocols for the specific compound Dhx9-IN-13 are not extensively available in the public domain. This compound is a known RNA helicase DHX9 inhibitor with an EC50 of 3.4 μM in a cellular target engagement assay[1]. This technical support center provides guidance based on the principles of DHX9 inhibition and utilizes publicly available data for a well-characterized, potent, and selective DHX9 inhibitor, ATX968 , as a representative example. Researchers using this compound or other novel DHX9 inhibitors can use this information as a starting point for developing their experimental plans and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DHX9 inhibitors like this compound?
A1: DHX9 is an ATP-dependent RNA helicase that unwinds RNA and RNA-DNA hybrid structures. This activity is crucial for various cellular processes, including transcription, RNA splicing, and DNA replication[2]. DHX9 inhibitors, such as this compound, are small molecules that interfere with the enzymatic activity of the DHX9 protein. They can achieve this by binding to the ATP-binding site, preventing the energy supply for helicase activity, or by binding to other allosteric sites, which induces conformational changes that inactivate the enzyme[3]. Inhibition of DHX9 leads to the accumulation of RNA:DNA hybrids (R-loops) and other secondary structures, causing replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in susceptible cancer cells[2][4].
Q2: In which cancer types are DHX9 inhibitors expected to be most effective?
A2: Tumors with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) have shown a strong dependence on DHX9 for survival[2][4]. Therefore, DHX9 inhibitors are being actively investigated as a therapeutic strategy for these cancer types, including certain colorectal cancers[4][5]. The rationale is that these cancer cells already have a high level of genomic instability, and further disruption of DNA replication and repair by DHX9 inhibition pushes them past a survivability threshold.
Q3: What are the expected cellular phenotypes upon treatment with a DHX9 inhibitor?
A3: Based on studies with the DHX9 inhibitor ATX968, researchers can expect to observe the following cellular phenotypes:
-
Increased R-loop formation: Accumulation of RNA:DNA hybrids is a direct consequence of DHX9 inhibition.
-
Induction of replication stress: This can be observed by an increase in markers like phosphorylated RPA (pRPA) and γH2AX.
-
Cell cycle arrest: Typically, an arrest in the S-phase of the cell cycle is observed.
-
Apoptosis: Increased levels of programmed cell death can be detected by markers like Annexin V.
-
Induction of a tumor-intrinsic interferon response: Inhibition of DHX9 can lead to the accumulation of double-stranded RNA (dsRNA), triggering a viral mimicry response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable cellular activity of this compound | Compound instability: The inhibitor may be unstable in your specific cell culture medium or experimental conditions. | - Prepare fresh stock solutions for each experiment.- Minimize freeze-thaw cycles of the stock solution.- Test the stability of the compound in your medium over the time course of the experiment. |
| Incorrect dosage: The concentration of the inhibitor may be too low to elicit a response. | - Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a range around the reported EC50 (3.4 μM for this compound) and extend several logs above and below. | |
| Cell line resistance: The chosen cell line may not be dependent on DHX9 for survival. | - Use a positive control cell line known to be sensitive to DHX9 inhibition (e.g., an MSI-H/dMMR colorectal cancer cell line for ATX968).- Confirm DHX9 expression in your cell line of interest. | |
| High variability between experimental replicates | Inconsistent cell health or density: Variations in cell confluency or passage number can affect experimental outcomes. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and ensure even distribution in multi-well plates.- Regularly check for mycoplasma contamination. |
| Pipetting errors: Inaccurate dispensing of the inhibitor or reagents. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the inhibitor at the final concentration to add to all wells. | |
| Unexpected off-target effects | Lack of inhibitor specificity: The compound may be inhibiting other cellular targets. | - If possible, perform a kinome scan or similar profiling to assess the inhibitor's specificity.- Use a structurally unrelated DHX9 inhibitor as a control to see if the phenotype is consistent.- Perform a rescue experiment by overexpressing a resistant DHX9 mutant. |
Experimental Protocols (Based on ATX968)
The following are summaries of experimental protocols used to characterize the DHX9 inhibitor ATX968. These can be adapted for use with this compound.
Cell Viability and Colony Formation Assay
-
Objective: To assess the anti-proliferative effect of the DHX9 inhibitor.
-
Methodology:
-
Seed cancer cells (e.g., MSI-H/dMMR and MSS/pMMR colorectal cancer cell lines) in 6-well plates.
-
Treat cells with a range of concentrations of the DHX9 inhibitor or DMSO as a vehicle control.
-
For colony formation, allow cells to grow for 10-14 days, then fix and stain with crystal violet.
-
For viability assays (e.g., MTT or CellTiter-Glo), treat cells for a specified period (e.g., 72 hours) and measure viability according to the manufacturer's protocol.
-
Cell Cycle Analysis
-
Objective: To determine the effect of DHX9 inhibition on cell cycle progression.
-
Methodology:
-
Treat cells with the DHX9 inhibitor or DMSO for various time points (e.g., 24, 48, 72 hours).
-
Incorporate a nucleoside analog like EdU for a short period before harvesting.
-
Fix and permeabilize the cells.
-
Use a click chemistry-based detection method for EdU and a DNA dye (e.g., DAPI or propidium iodide).
-
Analyze the cell cycle distribution by flow cytometry[4].
-
Immunofluorescence for R-loops and DNA Damage
-
Objective: To visualize the cellular consequences of DHX9 inhibition.
-
Methodology:
-
Grow cells on coverslips and treat with the DHX9 inhibitor or DMSO.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against R-loops (e.g., S9.6 antibody) and DNA damage markers (e.g., anti-γH2AX).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantitative Data Summary (Based on ATX968)
Table 1: In Vitro Activity of ATX968
| Assay | Cell Line | Parameter | Value | Reference |
| Anti-proliferative Activity | MSI-H/dMMR Colorectal Cancer | IC50 | <1 µmol/L | [2] |
| Anti-proliferative Activity | MSS/pMMR Colorectal Cancer | IC50 | >1 µmol/L | [2] |
Table 2: In Vivo Efficacy of ATX968 in Xenograft Models
| Xenograft Model | Treatment | Dose | Outcome | Reference |
| LS411N (MSI-H/dMMR) | ATX968 | 300 mg/kg b.i.d. | Durable tumor regression | [5] |
| SW480 (MSS) | ATX968 | Not specified | No significant tumor growth inhibition | [5] |
Visualizations
Caption: DHX9 inhibition leads to R-loop accumulation, replication stress, and apoptosis.
Caption: A stepwise approach to characterizing a novel DHX9 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
Improving the efficacy of Dhx9-IN-13 in vivo
Welcome to the technical support center for Dhx9-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a multifunctional enzyme involved in various cellular processes, including transcription, RNA processing and transport, and the maintenance of genomic stability.[1][2] It resolves R-loops, which are three-stranded nucleic acid structures that can cause genomic instability.[2] By inhibiting DHX9, this compound leads to an accumulation of these R-loops, which in turn causes replication stress and DNA damage in cancer cells.[3][4] This accumulation of intracellular double-stranded RNA (dsRNA) can trigger a "viral mimicry" response, activating an innate immune response against the tumor. This can turn immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and enhancing the efficacy of immunotherapies.
Q2: In which cancer types is this compound expected to be most effective?
DHX9 inhibitors, like this compound, are predicted to be most effective in cancers with high levels of genomic instability.[5] Preclinical studies with other DHX9 inhibitors have shown significant efficacy in tumors with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), such as certain types of colorectal cancer.[3] The dependence of these tumors on DHX9 for survival makes it a promising therapeutic target.
Q3: What is the reported potency of this compound?
This compound has a reported EC50 of 3.4 μM in a cellular target engagement assay.[6]
Troubleshooting Guide
Issue 1: Poor or inconsistent in vivo efficacy
Possible Cause 1: Suboptimal Formulation and Bioavailability
-
Question: My in vivo tumor growth inhibition is lower than expected. Could this be a formulation issue?
-
Answer: Yes, poor aqueous solubility is a common challenge for small molecule inhibitors and can lead to low bioavailability.[7][8][9] It's crucial to have a consistent and stable formulation for your in vivo studies.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Optimize Formulation: For many poorly soluble compounds, a combination of solvents and surfactants is necessary. A common formulation for preclinical in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[10] For a similar DHX9 inhibitor, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[10]
-
Particle Size Reduction: If solubility remains an issue, consider particle size reduction techniques like micronization or nanomilling to increase the surface area for dissolution.[8]
-
Lipid-Based Delivery Systems: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption.[9][11]
-
-
Possible Cause 2: Inappropriate Animal Model or Tumor Type
-
Question: I don't see a therapeutic effect. Is my animal model appropriate?
-
Answer: The efficacy of DHX9 inhibitors is often context-dependent. As mentioned, they tend to be more effective in tumors with high genomic instability, such as those with MSI-H/dMMR phenotypes.[3]
-
Troubleshooting Steps:
-
Confirm Tumor Genotype: Verify the MSI status and mismatch repair proficiency of the cell line or patient-derived xenograft (PDX) model you are using.
-
Evaluate DHX9 Expression: While not always a direct predictor of sensitivity, confirming DHX9 expression in your tumor model is a good practice. DHX9 is often highly expressed in several cancer types, including colorectal, lung, liver, and breast cancers.[3]
-
-
Possible Cause 3: Insufficient Target Engagement
-
Question: How can I be sure that this compound is reaching its target in the tumor?
-
Answer: Assessing target engagement and downstream pharmacodynamic (PD) effects is critical. Inhibition of DHX9 is expected to lead to an increase in R-loops and DNA damage.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and, if possible, in tumor tissue over time to ensure adequate exposure.
-
Pharmacodynamic (PD) Biomarker Analysis:
-
R-loop Accumulation: Measure R-loop levels in tumor tissue from treated animals using techniques like DNA-RNA immunoprecipitation (DRIP) followed by qPCR or sequencing.[12][13]
-
DNA Damage Markers: Stain tumor sections for markers of DNA damage, such as phosphorylated histone H2A.X (γH2AX).[14][15] An increase in γH2AX foci in the nuclei of tumor cells indicates target engagement and downstream effects.
-
-
-
Issue 2: Off-Target Effects or Toxicity
-
Question: I am observing unexpected toxicity in my animal models. What could be the cause?
-
Answer: While DHX9 inhibition has shown some selectivity for cancer cells, off-target effects can occur with any small molecule inhibitor.[16] Toxicity can also be related to the formulation vehicle.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your specific formulation.
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound-related and vehicle-related toxicity.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, and other clinical signs.
-
Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to identify any potential tissue damage.
-
-
Data Presentation
Below is a table summarizing representative in vivo efficacy data for a DHX9 inhibitor, ATX968, in different colorectal cancer (CRC) xenograft models. This illustrates the selective activity in MSI-H/dMMR tumors.
| Cell Line | Tumor Type | Dosing | Outcome |
| LS411N | CRC (MSI-H/dMMR) | 300 mg/kg, p.o., twice daily | Significant and durable tumor regression |
| SW480 | CRC (MSS/pMMR) | Not specified | No significant tumor growth inhibition |
Data is representative of findings for the DHX9 inhibitor ATX968 and is intended for illustrative purposes.[3][17][18]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 MSI-H/dMMR colorectal cancer cells (e.g., LS411N) mixed with Matrigel into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach an average volume of 150-200 mm³. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Randomize mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[10]
-
Administer the compound orally (p.o.) or via intraperitoneal (i.p.) injection at the predetermined dose and schedule.
-
The control group should receive the vehicle only.
-
-
Data Collection:
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis.
-
-
Pharmacodynamic Analysis: Collect tumors at various time points after the last dose for analysis of biomarkers such as γH2AX and R-loops.
Protocol 2: Immunohistochemistry for γH2AX in Tumor Tissue
-
Tissue Preparation: Fix excised tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 8% BSA in PBS with 0.5% Tween-20 and 0.1% Triton X-100) for 1 hour.[15]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against γH2AX (e.g., rabbit polyclonal anti-γH2AX) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.[15]
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips with an anti-fade mounting medium.
-
Imaging: Visualize and quantify γH2AX foci using a fluorescence microscope.
Protocol 3: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
-
Tumor Dissociation: Harvest tumors and dissociate them into a single-cell suspension using a tumor dissociation kit or enzymatic digestion (e.g., collagenase, DNase).[19][20][21]
-
Cell Staining:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Stain with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate cells with a cocktail of fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).
-
-
Intracellular Staining (Optional): For intracellular markers like Foxp3 (for regulatory T cells) or cytokines, fix and permeabilize the cells before adding the respective antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify the populations of different immune cells (e.g., CD8+ T cells, CD4+ T cells, macrophages, NK cells) within the tumor microenvironment.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for In Vivo Efficacy
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic for Poor Efficacy
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX9-IN-2 | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. DNA-RNA immunoprecipitation (DRIP) protocol | Abcam [abcam.com]
- 13. Detecting R-Loop Formation Using a Plasmid-Based In Vitro Transcription Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. accenttx.com [accenttx.com]
- 19. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of infiltrating immune cells by flow cytometry [bio-protocol.org]
Dhx9-IN-13 not showing expected phenotype
Welcome to the technical support center for Dhx9-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot experiments where the expected phenotype is not observed.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
Question: Why am I not observing the expected anti-proliferative or pro-apoptotic phenotype after treating my cells with this compound?
Answer: Several factors, ranging from experimental setup to cellular context, can contribute to a lack of an expected phenotype. This guide will walk you through a series of troubleshooting steps to identify the potential cause.
Step 1: Verify Compound and Experimental Parameters
A crucial first step is to ensure the integrity of the inhibitor and the accuracy of your experimental setup.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Degradation | Aliquot the compound upon receipt and store as recommended. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for your experiment. | The inhibitor retains its activity. |
| Incorrect Concentration | Confirm the EC50 of this compound, which is 3.4 µM in a cellular target engagement assay[1][2]. Perform a dose-response experiment around this concentration to determine the optimal working concentration for your specific cell line. | Identification of the effective concentration range for your cell line. |
| Inaccurate Pipetting or Dilution | Calibrate your pipettes regularly. Prepare fresh serial dilutions for each experiment. | Accurate and reproducible inhibitor concentrations. |
| Issues with Cell Culture | Ensure cells are healthy, within a low passage number, and free from contamination. Perform regular cell health checks. | Healthy and responsive cell line. |
Step 2: Assess Target Engagement and Cellular Response
If the experimental parameters are correct, the next step is to determine if the inhibitor is engaging its target and if the cells are responsive.
| Potential Cause | Recommended Action | Expected Outcome |
| Low DHX9 Expression in Cell Line | Perform a western blot or qPCR to quantify DHX9 protein or mRNA levels in your cell line. | Confirmation that DHX9 is expressed at a sufficient level to be a viable target. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to DHX9 inhibition. Test the inhibitor in a cell line known to be sensitive to DHX9 inhibition as a positive control. | The positive control cell line shows the expected phenotype, indicating the inhibitor is active. |
| Insufficient Treatment Duration | The phenotypic effects of DHX9 inhibition, such as cell cycle arrest or apoptosis, may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours). | Determination of the optimal treatment duration to observe the desired phenotype. |
Step 3: Investigate Downstream Pathways and Potential Off-Target Effects
If target engagement is confirmed but the expected phenotype is still absent, consider the downstream signaling pathways and the possibility of off-target effects.
| Potential Cause | Recommended Action | Expected Outcome |
| Redundant or Compensatory Pathways | Cells may activate compensatory signaling pathways to overcome DHX9 inhibition. Analyze key downstream markers of DHX9-related pathways (e.g., p53 activation, changes in R-loop formation) via western blot or immunofluorescence. | Understanding of the cellular response to DHX9 inhibition and potential resistance mechanisms. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects that may mask the intended phenotype[3][4]. Use the lowest effective concentration determined from your dose-response studies. | Minimized off-target effects and a clearer observation of the on-target phenotype. |
Troubleshooting Workflow Diagram
References
Technical Support Center: Interpreting Unexpected Results with Dhx9-IN-13
Welcome to the technical support center for Dhx9-IN-13, a potent and selective inhibitor of the DExH-Box Helicase 9 (DHX9). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments. While the inhibitor used in many of the cited studies is ATX968, the principles and guidance provided here are broadly applicable to potent DHX9 inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-dependent RNA helicase inhibitor that targets DHX9. DHX9 is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability by resolving RNA:DNA hybrids (R-loops) and other secondary structures.[1] By inhibiting the helicase activity of DHX9, this compound is expected to induce replication stress, leading to cell cycle arrest and apoptosis, particularly in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) systems.[2][3][4]
Q2: What are the expected phenotypic outcomes of treating sensitive cancer cells with this compound?
A2: In sensitive cancer cell lines, particularly those with a dMMR/MSI-H phenotype, treatment with a potent DHX9 inhibitor is expected to cause:
-
Reduced cell viability and proliferation.
-
Induction of cell cycle arrest , primarily in the S-phase.[5]
-
Accumulation of DNA damage , marked by an increase in γH2AX foci.
-
Activation of the intrinsic interferon response due to the accumulation of cytosolic double-stranded RNA (dsRNA) and DNA, leading to the activation of the cGAS-STING pathway.[6][7]
Q3: In which cancer types is this compound expected to be most effective?
A3: DHX9 inhibitors have shown the most significant promise in cancers characterized by microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), such as certain types of colorectal, endometrial, and gastric cancers.[2][8] These tumors have a strong dependence on DHX9 for survival, making it a promising therapeutic target.[2][3]
Q4: Is this compound expected to be toxic to normal, non-cancerous cells?
A4: Preclinical studies with DHX9 inhibitors and genetic suppression of DHX9 have suggested that normal, healthy cells are significantly less sensitive to DHX9 inhibition compared to dependent cancer cells.[2][9] However, as DHX9 is essential for embryonic development, some effects on highly proliferative normal cells cannot be entirely ruled out, and this should be assessed empirically in your experimental system.[10][11]
Troubleshooting Guide for Unexpected Results
This guide is designed to help you interpret and troubleshoot unexpected outcomes in your experiments with this compound.
Unexpected Result 1: Reduced or No Inhibition of Cell Viability in Expectedly Sensitive Cell Lines
Q: I am not observing the expected decrease in cell viability in my dMMR/MSI-H cancer cell line after treatment with this compound. What could be the reason?
A: Several factors could contribute to a lack of response. Consider the following possibilities and troubleshooting steps:
-
Mechanisms of Resistance:
-
On-target mutations: Resistance to helicase inhibitors can arise from point mutations within the helicase domain of the target protein, which can impede inhibitor binding.[12]
-
Upregulation of compensatory pathways: Cells may adapt by upregulating other DNA repair or replication stress response pathways to bypass the DHX9 inhibition.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of the inhibitor.
-
-
Experimental & Technical Issues:
-
Incorrect inhibitor concentration: Ensure the concentration of this compound is within the effective range. Refer to the IC50 values in the table below for guidance.
-
Inhibitor stability and storage: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell line integrity: Verify the identity and phenotype (dMMR/MSI-H status) of your cell line. Cell lines can change over prolonged culture.
-
Assay-specific artifacts (MTT/XTT): Some compounds can interfere with the chemistry of tetrazolium-based viability assays, leading to inaccurate results.[13] Consider using an alternative viability assay (e.g., CellTiter-Glo®) or direct cell counting.
-
Troubleshooting Workflow:
Unexpected Result 2: Paradoxical Increase in a Pro-Survival Signal (e.g., p-AKT)
Q: I am seeing an increase in the phosphorylation of AKT (a pro-survival kinase) after treating cells with this compound, which is counterintuitive. How can I explain this?
A: This could be a result of a cellular feedback mechanism. DHX9 has been shown to interact with the PI3K/AKT pathway.
-
Feedback Loop Activation: Inhibition of DHX9 can lead to significant cellular stress. In response, cells may activate survival pathways like the PI3K/AKT pathway as a compensatory mechanism to counteract the pro-apoptotic signals. DHX9 has been reported to indirectly activate AKT by enhancing the activity of the PI3K regulatory subunit p85.[14] It's possible that inhibiting DHX9 disrupts a negative feedback loop, leading to a temporary or sustained increase in AKT phosphorylation.
-
Off-Target Effects: While this compound is designed to be selective, off-target effects on other kinases or phosphatases cannot be entirely ruled out, especially at higher concentrations.
Investigative Steps:
-
Time-course experiment: Analyze p-AKT levels at different time points after treatment to see if the effect is transient or sustained.
-
Dose-response experiment: Determine if the increase in p-AKT is dose-dependent.
-
Co-treatment with a PI3K/AKT inhibitor: If a feedback loop is responsible, co-treatment with a PI3K or AKT inhibitor should potentiate the cytotoxic effects of this compound.[15]
Signaling Pathway Diagram:
Unexpected Result 3: Discrepancy Between Cell Cycle Arrest and Apoptosis Data
Q: My flow cytometry data shows a clear S-phase arrest, but I am not seeing a corresponding increase in apoptosis (e.g., by Annexin V staining). Why is this?
A: This is a common observation and can be explained by the kinetics of the cellular response to DNA damage and replication stress.
-
Temporal Delay: Cell cycle arrest is an earlier response to replication stress induced by DHX9 inhibition. Apoptosis is a later event that occurs if the cell is unable to resolve the DNA damage. It's possible that you are observing a time point where cells have arrested but have not yet committed to apoptosis.
-
Senescence: Prolonged cell cycle arrest without apoptosis can sometimes lead to cellular senescence, a state of irreversible growth arrest.[16][17] Senescent cells are viable but do not proliferate.
-
Assay Sensitivity: The sensitivity of your apoptosis assay may not be sufficient to detect early apoptotic events.
Troubleshooting and Further Experiments:
-
Time-course analysis: Perform a time-course experiment, analyzing both cell cycle and apoptosis at later time points (e.g., 48, 72, 96 hours).
-
Alternative apoptosis markers: Use additional markers of apoptosis, such as cleaved caspase-3 or PARP cleavage by western blot, which may be more sensitive at earlier time points.
-
Senescence markers: Stain for senescence-associated β-galactosidase activity to determine if the cells are entering a senescent state.
Unexpected Result 4: Activation of the Interferon Signaling Pathway
Q: I am observing an upregulation of interferon-stimulated genes (ISGs) after treatment with this compound. Is this an expected off-target effect?
A: This is likely an on-target effect of DHX9 inhibition. DHX9 plays a role in preventing the accumulation of cytosolic nucleic acids.
-
cGAS-STING Pathway Activation: Inhibition of DHX9 leads to the accumulation of R-loops and double-stranded RNA (dsRNA).[6] These nucleic acids can leak into the cytoplasm and be recognized by pattern recognition receptors, primarily cGAS (for dsDNA) and MDA5 (for dsRNA), leading to the activation of the STING pathway and subsequent transcription of type I interferons and other inflammatory cytokines.[6][11][18]
Signaling Pathway Diagram:
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. reddit.com [reddit.com]
- 9. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 10. Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AKT1 interacts with DHX9 to mitigate R-loop-induced replication stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DHX9 Inhibitors: DHX9-IN-13 vs. Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of known inhibitors of the DExH-box helicase 9 (DHX9), a key enzyme involved in various cellular processes including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 has been implicated in several cancers, making it a compelling target for therapeutic development.[2] While the specific inhibitor "Dhx9-IN-13" did not yield specific results in a comprehensive search, this guide will focus on a comparative analysis of two prominent DHX9 inhibitors for which experimental data is available: ATX968 (also known as DHX9-IN-2) and DHX9-IN-1 . We will also reference DHX9-IN-9 where data is available.
Overview of DHX9 and its Role in Cancer
DHX9 is an ATP-dependent RNA helicase that unwinds RNA and RNA-DNA hybrid molecules.[1] This function is crucial for processes such as transcription, RNA splicing, and resolving R-loops, which are three-stranded nucleic acid structures that can cause genomic instability.[2] In certain cancer cells, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), there is a strong dependence on DHX9 for survival.[3][4] Inhibition of DHX9 in these cancer cells leads to increased replication stress, DNA damage, cell-cycle arrest, and ultimately apoptosis, making it a promising strategy for targeted cancer therapy.[3][5]
Quantitative Comparison of DHX9 Inhibitors
The following table summarizes the available quantitative data for ATX968, DHX9-IN-1, and DHX9-IN-9 to facilitate a direct comparison of their potency.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50) | Reference |
| ATX968 (DHX9-IN-2) | DHX9 Helicase | Biochemical Assay | IC50: 8 nM | [6] |
| DHX9 | circBRIP1 Cellular Assay | EC50: 0.054 µM | [7] | |
| DHX9-IN-1 | DHX9 | Cellular Assay | EC50: 6.94 µM | [8] |
| DHX9-IN-9 | DHX9 | Cellular Target Engagement | EC50: 0.0177 µM | [9] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%. EC50 is the concentration required to obtain 50% of the maximum effect in a cell-based assay. Lower values indicate higher potency.
In-Depth Inhibitor Profiles
ATX968 (DHX9-IN-2)
ATX968 is a potent, selective, and orally bioavailable inhibitor of DHX9.[6] It has demonstrated significant anti-tumor activity in preclinical models of MSI-H/dMMR colorectal cancer.[3][7]
-
Mechanism of Action: ATX968 functions as an allosteric inhibitor, binding to a pocket distinct from the ATP binding site.[10][11] This binding event inhibits the helicase activity of DHX9, leading to an accumulation of unresolved R-loops and subsequent replication stress and DNA damage in cancer cells.[7]
-
In Vitro Activity: ATX968 selectively inhibits the proliferation of MSI-H/dMMR cancer cell lines.[4][7] Treatment of these cells with ATX968 leads to markers of replication stress and DNA damage.[7]
-
In Vivo Activity: In xenograft models using MSI-H/dMMR colorectal cancer cell lines, orally administered ATX968 was well-tolerated and resulted in robust and durable tumor regression.[4][7]
DHX9-IN-1
DHX9-IN-1 is another inhibitor of DHX9 with demonstrated anti-tumor activity.[8] Based on the available data, it is less potent than ATX968.
-
Mechanism of Action: The specific mechanism of action for DHX9-IN-1 is not as extensively detailed in the available literature as that of ATX968. It is described as an inhibitor of the ATP-dependent RNA helicase A (DHX9).[8]
-
In Vitro Activity: DHX9-IN-1 has an EC50 of 6.94 µM in a cellular assay, indicating its ability to inhibit DHX9 function in a cellular context.[8]
Signaling Pathway of DHX9 Inhibition in Cancer Cells
The inhibition of DHX9 in cancer cells, particularly those with MSI-H/dMMR, triggers a cascade of events leading to cell death. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway following DHX9 inhibition in susceptible cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the characterization of DHX9 inhibitors.
DHX9 ATPase Activity Assay
This biochemical assay is used to screen for and characterize DHX9 inhibitors by measuring their effect on ATP hydrolysis, a critical step in the helicase function.
-
Principle: The assay quantifies the conversion of ATP to ADP. The amount of ADP produced is directly proportional to the DHX9 ATPase activity.
-
Methodology:
-
Purified recombinant DHX9 protein is incubated with the test compound (inhibitor) in an assay buffer.
-
ATP and a suitable nucleic acid substrate (e.g., double-stranded RNA) are added to initiate the reaction.
-
The reaction is stopped, and a detection reagent (such as ADP-Glo™) is added to measure the amount of ADP generated.
-
Luminescence is read on a plate reader, and the data is used to calculate the IC50 value of the inhibitor.
-
-
Source: A commercially available kit for this assay is the DHX9 ATPase Activity Assay Kit from BPS Bioscience.[12]
DHX9 Helicase Unwinding Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate and is used to assess the functional inhibition by a compound.
-
Principle: A fluorogenic substrate is used, where a fluorophore and a quencher are on opposite strands of a nucleic acid duplex. When the duplex is unwound by DHX9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Methodology:
-
Recombinant DHX9 is incubated with the test inhibitor.
-
The fluorogenic RNA or DNA substrate is added.
-
ATP is added to start the unwinding reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
-
Source: BPS Bioscience offers a DHX9 Helicase Activity Assay Kit.[13]
Cellular Proliferation Assay
This assay determines the effect of a DHX9 inhibitor on the growth and viability of cancer cell lines.
-
Principle: Cells are treated with varying concentrations of the inhibitor, and cell viability is measured after a set incubation period.
-
Methodology:
-
Cancer cell lines (e.g., MSI-H/dMMR colorectal cancer lines like LS411N) are seeded in 96-well plates.[4]
-
The cells are treated with a range of concentrations of the DHX9 inhibitor or a vehicle control (e.g., DMSO).
-
After a defined period (e.g., 10 days for ATX968), a reagent such as CellTiter-Glo® is added to measure cell viability based on ATP levels.[7]
-
The results are used to calculate the antiproliferative IC50 or EC50 values.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy and tolerability of a DHX9 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
-
Methodology:
-
Human MSI-H/dMMR colorectal cancer cells (e.g., LS411N) are subcutaneously implanted into mice.[4]
-
Once tumors reach a certain volume, the mice are treated with the DHX9 inhibitor (e.g., ATX968 administered orally) or a vehicle control.[4][7]
-
Tumor volume and the body weight of the mice are measured regularly to assess efficacy and toxicity.[4]
-
At the end of the study, tumors may be excised for further biomarker analysis.
-
The following diagram outlines a general workflow for the preclinical evaluation of a novel DHX9 inhibitor.
Caption: A typical workflow for the discovery and preclinical development of a DHX9 inhibitor.
Conclusion
The development of DHX9 inhibitors represents a promising therapeutic strategy, particularly for cancers with deficiencies in DNA repair pathways like MSI-H/dMMR. ATX968 has emerged as a potent and selective preclinical candidate with demonstrated in vitro and in vivo efficacy. While less potent, DHX9-IN-1 and DHX9-IN-9 are also valuable tool compounds for studying the biological functions of DHX9. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of targeting DHX9 in oncology.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Unveiling the Nuances: A Comparative Guide to DHX9 Inhibition via Dhx9-IN-13 and siRNA Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of targeting the DEAH-box helicase 9 (DHX9), a critical decision lies in the method of inhibition. This guide provides an objective comparison between a potent small molecule inhibitor, Dhx9-IN-13, and the widely used method of siRNA-mediated knockdown, supported by experimental data and detailed protocols.
DHX9, an enzyme integral to a multitude of cellular processes including DNA replication, transcription, and the maintenance of genomic stability, has emerged as a compelling therapeutic target, particularly in oncology.[1][2] Its multifaceted roles, however, necessitate a thorough understanding of the methodologies used to probe its function and assess its potential as a drug target. This guide delves into the specifics of two primary approaches: chemical inhibition with this compound and genetic knockdown using small interfering RNA (siRNA).
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of Dhx9 |
| Mechanism of Action | Directly inhibits the RNA helicase activity of the DHX9 protein.[3] | Degrades DHX9 mRNA, leading to reduced protein expression.[4] |
| Speed of Onset | Rapid, dependent on cell permeability and target engagement. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours).[5] |
| Reversibility | Reversible upon compound washout. | Transient, but reversal requires new protein synthesis after siRNA is diluted or degraded. |
| Specificity | Potential for off-target effects on other helicases or proteins. | Can have off-target effects due to unintended mRNA binding. |
| Cellular Effects | Inhibition of helicase activity leads to downstream effects. A similar inhibitor, ATX968, induced replication stress and apoptosis.[6] | Reduced DHX9 protein levels lead to a cascade of cellular consequences, including increased R-loops, DNA damage, replication stress, and activation of an interferon response.[6][7] |
| Typical Concentration/Use | This compound has a reported EC50 of 3.4 μM in a cellular target engagement assay.[3] | Typically used at nanomolar concentrations (e.g., 10-100 nM). |
Delving Deeper: Experimental Insights
While direct head-to-head published studies on this compound versus siRNA are emerging, the broader literature on DHX9 inhibitors and siRNA knockdown provides valuable comparative insights. For instance, studies using the potent and selective DHX9 inhibitor ATX968 have shown that chemical inhibition phenocopies the effects of genetic knockdown. Both methods result in increased RNA/DNA secondary structures, replication stress, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[6]
Similarly, research in Ewing sarcoma cells demonstrated that both a DHX9 inhibitor (DHX9-IN-1) and siRNA-mediated knockdown of DHX9 impact alternative splicing decisions, indicating that the enzymatic activity of DHX9 is crucial for this process.[4]
Experimental Protocols: A How-To Guide
Reproducibility and accuracy are paramount in research. Below are detailed methodologies for key experiments used to evaluate and compare the effects of this compound and siRNA knockdown.
siRNA-Mediated Knockdown of DHX9
Objective: To reduce the expression of DHX9 protein in cultured cells.
Materials:
-
DHX9-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., HCT116, LNCaP)
-
6-well plates
-
Western blot reagents
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute a final concentration of 10-100 nM siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and perform western blotting to assess the levels of DHX9 protein compared to cells transfected with a non-targeting control siRNA.
Analysis of Apoptosis via Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following treatment with this compound or DHX9 siRNA.
Materials:
-
Treated and control cells
-
Guava Nexin Reagent or similar Annexin V/PI staining kit
-
Flow cytometer (e.g., Guava easyCyte)
Protocol:
-
Cell Preparation: Harvest cells after the desired treatment period with this compound or post-transfection with siRNA.
-
Staining:
-
Resuspend the cells in a suitable buffer.
-
Add the Annexin V and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 20 minutes.[6]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
Visualizing the Impact: Signaling Pathways and Experimental Logic
To better understand the cellular context of DHX9 function and the experimental approaches to its study, the following diagrams illustrate key signaling pathways and a typical comparative workflow.
Caption: Key signaling pathways and cellular processes regulated by DHX9.
Caption: A typical experimental workflow for comparing a small molecule inhibitor and siRNA.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of DHX9. The choice between them will depend on the specific experimental goals. This compound offers a rapid and reversible means to inhibit DHX9's enzymatic activity, making it well-suited for studying the immediate consequences of functional loss and for therapeutic development. In contrast, siRNA knockdown provides a method to study the effects of reduced DHX9 protein levels over a longer duration. As the research landscape for DHX9 inhibitors expands, direct comparative studies will undoubtedly provide an even clearer picture, enabling researchers to select the most appropriate tool to advance our understanding of DHX9 in health and disease.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DHX9 helicase impacts on splicing decisions by modulating U2 snRNP recruitment in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Validating DHX9 Inhibitor Specificity: A Comparative Guide for Researchers
For researchers in oncology and related fields, the DExH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target. Its roles in DNA replication, transcription, and the maintenance of genomic stability are critical for cancer cell proliferation, particularly in tumors with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).[1][2] The development of potent and selective DHX9 inhibitors is therefore of significant interest.
This guide provides a framework for validating the target specificity of DHX9 inhibitors, using the well-characterized inhibitor ATX968 as a benchmark. We will also present a hypothetical inhibitor, Dhx9-IN-13, to illustrate how a novel compound would be evaluated against an established standard.
Performance Comparison: DHX9 Inhibitors
The following table summarizes key performance metrics for a validated DHX9 inhibitor, ATX968, and our hypothetical test compound, this compound. This data is essential for an initial assessment of potency and selectivity.
| Parameter | ATX968 | This compound (Hypothetical Data) |
| DHX9 Unwinding IC50 | 8 nM[3] | 15 nM |
| DHX9 SPR Kd | 1.3 nM[3] | 5.2 nM |
| Cellular EC50 (circRNA induction) | 54-236 nM[3][4][5] | 350 nM |
| Selectivity vs. DHX36 | No significant inhibition[3] | >10 µM |
| Selectivity vs. SMARCA2 | No significant inhibition[3] | >15 µM |
| Kinase Panel (97 kinases) | No significant inhibition[3] | Minimal off-target hits |
Experimental Protocols for Specificity Validation
To ensure that the biological effects of a DHX9 inhibitor are due to its on-target activity, a series of rigorous validation experiments are necessary. Below are detailed protocols for key assays.
Biochemical Helicase Activity Assay
This assay directly measures the enzymatic activity of DHX9 and its inhibition by a test compound.
Principle: A fluorophore- and quencher-labeled nucleic acid substrate is used. In its double-stranded form, the quencher suppresses the fluorophore's signal. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA, and RNase inhibitor.[6]
-
Enzyme and Substrate: Add purified recombinant DHX9 protein and the fluorogenic helicase substrate to the reaction mixture.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations. Include a DMSO vehicle control.
-
Initiation and Measurement: Initiate the reaction by adding ATP. Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate unwinding for each inhibitor concentration. Determine the IC50 value by plotting the unwinding rate against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[7] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][9]
Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining is quantified, typically by Western blot. A stabilizing ligand will increase the temperature at which the protein denatures and aggregates.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-3 hours).[10]
-
Heating: Resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[10][11]
-
Lysis: Lyse the cells by three cycles of freeze-thawing in liquid nitrogen.[11]
-
Fractionation: Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane. Probe with a primary antibody specific for DHX9, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities for DHX9 at each temperature for both the treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Kinase Selectivity Profiling
To rule out off-target effects on kinases, which are common off-targets for small molecule inhibitors, a broad kinase panel screen is essential.
Principle: The binding of the test compound to a large panel of purified kinases is measured. This is often done using competition binding assays where the inhibitor competes with a known ligand.
Protocol:
-
Compound Submission: Provide the test compound to a commercial vendor that offers kinase screening services (e.g., Eurofins DiscoverX KINOMEscan).
-
Assay Format: Typically, a competition binding assay is used. The test compound is incubated with the kinase and an immobilized ligand. The amount of kinase bound to the immobilized ligand is quantified.
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity or binding at a specific concentration of the test compound. A lower percentage indicates stronger binding to the kinase. Potent off-target hits can be followed up with IC50 or Kd determinations.
Visualizing DHX9's Role and Validation Workflow
To better understand the context of DHX9 inhibition and the process of validating a new inhibitor, the following diagrams have been generated.
Caption: Functional roles of DHX9 in the nucleus and the impact of inhibition.
Caption: A typical workflow for validating the target specificity of a novel DHX9 inhibitor.
References
- 1. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. accenttx.com [accenttx.com]
- 7. news-medical.net [news-medical.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Navigating the Landscape of DHX9 Inhibition in MSI-High Cancer: A Comparative Look at ATX968 and Dhx9-IN-13
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted cancer therapies, the RNA/DNA helicase DHX9 has emerged as a compelling target, particularly in microsatellite instability-high (MSI-H) tumors. This guide provides a comparative overview of two notable inhibitors, ATX968 and Dhx9-IN-13, with a focus on their performance and the experimental data supporting their development for the treatment of MSI-H cancer cells.
MSI-H cancers, characterized by a high mutation rate due to a deficient mismatch repair (dMMR) system, exhibit a strong dependency on DHX9 for their proliferation and survival.[1][2][3][4] DHX9, a multifunctional DExH-box RNA helicase, plays critical roles in various cellular processes, including transcription, translation, and the maintenance of genome stability.[1][4][5][6] Its inhibition in MSI-H cancer cells leads to increased replication stress, cell-cycle arrest, and ultimately, apoptosis, making it a promising therapeutic strategy.[1][2][4][6]
Performance Comparison: ATX968 vs. This compound
While both ATX968 and this compound are inhibitors of DHX9, the extent of publicly available data for each compound differs significantly. ATX968 has been more extensively characterized in preclinical studies, providing a clearer picture of its potential.
| Feature | ATX968 (also known as DHX9-IN-2) | This compound |
| Target | ATP-dependent RNA helicase A (DHX9) | RNA helicase DHX9 |
| Potency | IC50: 8 nM (biochemical assay)[7] EC50: 0.054 µM (circBRIP1 cellular assay)[8] | EC50: 3.4 µM (cellular target engagement)[9] |
| Mechanism of Action | Allosteric inhibitor of DHX9 ATPase and unwinding activity.[10] Induces replication stress and DNA damage.[8] | Inhibitor of DHX9.[9] Further details on the mechanism are not extensively published. |
| Selectivity | Selective for DHX9.[1][2] | Information not publicly available. |
| In Vitro Efficacy | Selectively inhibits the proliferation of MSI-H/dMMR colorectal cancer cell lines.[1][8] Induces apoptosis in MSI-H/dMMR cells.[6] | Used in cancer research.[9] Specific data on MSI-H cancer cell lines is not detailed in publicly available sources. |
| In Vivo Efficacy | Induces robust and durable tumor regression in MSI-H/dMMR colorectal cancer xenograft models.[1][2][8] | Information not publicly available. |
| Oral Bioavailability | Orally bioavailable.[7][10] | Information not publicly available. |
Signaling Pathway of DHX9 in MSI-H Cancer
DHX9's role in MSI-H cancer is linked to the cellular response to replication stress. In dMMR cells, the accumulation of mutations and the presence of RNA/DNA hybrids (R-loops) create a state of heightened genomic instability. DHX9 is thought to be critical in resolving these structures, thereby enabling cell survival. Inhibition of DHX9 exacerbates this instability, leading to catastrophic DNA damage and cell death.
Caption: DHX9's critical role in resolving replication stress in MSI-H cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of DHX9 inhibitors.
Cell Proliferation Assay
-
Objective: To determine the effect of DHX9 inhibitors on the proliferation of cancer cell lines.
-
Methodology:
-
Seed MSI-H/dMMR and MSS/pMMR colorectal cancer cells in 96-well plates.
-
Treat cells with a serial dilution of the DHX9 inhibitor (e.g., ATX968) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 10 days).[8]
-
Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.[4]
-
Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis in cancer cells upon treatment with a DHX9 inhibitor.
-
Methodology:
-
Treat MSI-H/dMMR and MSS/pMMR cells with the DHX9 inhibitor (e.g., 1 µM ATX968) or DMSO for various time points (e.g., 1 to 6 days).[6]
-
Harvest both adherent and detached cells.
-
Stain cells with Annexin V-PE to detect early apoptotic cells and a viability dye (e.g., LIVE/DEAD fixable violet) to identify necrotic cells.[6]
-
Analyze the stained cells using a flow cytometer.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of DHX9 inhibitors in a living organism.
-
Methodology:
-
Implant human MSI-H/dMMR colorectal cancer cells (e.g., LS411N) subcutaneously into immunodeficient mice.[1][8]
-
Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.
-
Administer the DHX9 inhibitor (e.g., ATX968) orally at various doses and schedules (e.g., up to 300 mg/kg, twice daily).[1][8]
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, tumors can be excised for further analysis.
-
Experimental Workflow for DHX9 Inhibitor Evaluation
The preclinical evaluation of a novel DHX9 inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the preclinical assessment of DHX9 inhibitors.
Conclusion
The inhibition of DHX9 represents a promising therapeutic avenue for MSI-H cancers. ATX968 stands out as a potent, selective, and orally bioavailable DHX9 inhibitor with robust preclinical data supporting its efficacy in MSI-H colorectal cancer models. While this compound is also identified as a DHX9 inhibitor, a comprehensive, direct comparison is hampered by the limited availability of public data. For researchers and drug developers, the extensive characterization of ATX968 provides a valuable benchmark and a strong rationale for the continued exploration of DHX9 inhibition as a targeted therapy for this genetically defined patient population. As more data on emerging DHX9 inhibitors like this compound becomes available, the therapeutic landscape for MSI-H cancers will undoubtedly continue to evolve.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of DHX9 Inhibition: A Comparative Guide to Dhx9-IN-13 and its Alternatives in Cancer Therapy
For Immediate Release
A Comprehensive Analysis of Dhx9-IN-13 and Competing DHX9 Inhibitors for Cancer Research Professionals
This guide offers a detailed comparison of the efficacy of the novel DHX9 inhibitor, this compound, and its alternatives in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, providing a thorough examination of the available pre-clinical data, experimental protocols, and the underlying signaling pathways.
Introduction to DHX9 as a Cancer Target
DExH-Box Helicase 9 (DHX9) is an ATP-dependent RNA/DNA helicase that plays a crucial role in multiple cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability. Elevated expression of DHX9 has been observed in a variety of cancers and is often correlated with a poor prognosis. Notably, cancer cells with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H) exhibit a significant dependency on DHX9 for survival, making it a compelling target for therapeutic intervention. Inhibition of DHX9 has been shown to induce replication stress and apoptosis in these cancer cells, highlighting its potential as a precision medicine target.
Efficacy of DHX9 Inhibitors: A Comparative Analysis
Quantitative Efficacy Data
The following tables summarize the available quantitative data for the anti-proliferative effects of ATX968 and Enoxacin in various cancer cell lines.
Table 1: Anti-proliferative Activity of ATX968 in Colorectal Cancer Cell Lines
| Cell Line | Microsatellite Status | Mismatch Repair Status | ATX968 IC50 (µM) |
| HCT116 | MSI-H | dMMR | < 1 |
| LS411N | MSI-H | dMMR | < 1 |
| SW480 | MSS | pMMR | > 10 |
| HT29 | MSS | pMMR | > 10 |
Data sourced from studies on the efficacy of ATX968 in colorectal cancer cell lines.[1][2][3]
Table 2: Anti-proliferative Activity of Enoxacin in a Lung Cancer Cell Line
| Cell Line | Cancer Type | Enoxacin IC50 (µg/mL) | Enoxacin IC50 (µM) (approx.)* |
| A549 | Non-Small Cell Lung Cancer | 25.52 | 79.6 |
| A549 (DHX9-shRNA) | Non-Small Cell Lung Cancer | 49.04 | 153.0 |
*Approximate molar concentration calculated based on the molecular weight of Enoxacin (320.3 g/mol ).[4][5]
Experimental Protocols
A detailed understanding of the methodologies used to assess the efficacy of these inhibitors is crucial for the replication and validation of findings.
Cell Viability Assay Protocol (for ATX968)
This protocol is adapted from studies evaluating the anti-proliferative effects of the DHX9 inhibitor ATX968.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHX9 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, LS411N, SW480, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
DHX9 inhibitor (e.g., ATX968) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the DHX9 inhibitor in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
DHX9 Signaling Pathways in Cancer
DHX9 is known to be involved in several key signaling pathways that are often dysregulated in cancer.
Caption: DHX9 signaling pathways in cancer and points of intervention.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of a DHX9 inhibitor.
Caption: Experimental workflow for determining inhibitor IC50 values.
Conclusion
DHX9 represents a promising therapeutic target, particularly for cancers with deficiencies in DNA mismatch repair. While direct anti-proliferative data for this compound remains to be publicly disclosed, the available information on alternative inhibitors like ATX968 and Enoxacin provides a strong rationale for the continued investigation of this target class. The significant preclinical activity of ATX968 in MSI-H colorectal cancer models underscores the potential for DHX9 inhibitors to serve as a valuable addition to the arsenal of targeted cancer therapies. Further research is warranted to elucidate the full therapeutic potential of this compound and to identify patient populations most likely to benefit from DHX9-targeted treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of DHX9 Inhibition: A Comparative Look at Dhx9-IN-13 and Other Helicase Inhibitors
For researchers, scientists, and drug development professionals, the precise targeting of helicases, enzymes crucial to nucleic acid metabolism, is a paramount objective. This guide provides a comparative analysis of the cross-reactivity of the novel DHX9 inhibitor, Dhx9-IN-13, with a particular focus on its selectivity against other helicases. Due to the limited public availability of comprehensive selectivity data for this compound, this guide will also draw comparisons with the well-characterized selective DHX9 inhibitor, ATX968, to provide a framework for evaluating inhibitor specificity.
DHX9, a DExH-box RNA/DNA helicase, is a multifunctional enzyme involved in a myriad of cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[3][4] Small molecule inhibitors of DHX9, such as this compound and ATX968, are emerging as valuable tools for both basic research and clinical development.[1][5]
Understanding Inhibitor Potency and Selectivity
The development of effective and safe helicase inhibitors hinges on two key parameters: potency and selectivity. Potency, often measured as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), indicates the concentration of an inhibitor required to achieve a 50% reduction in enzyme activity. This compound has a reported EC50 of 3.4 μM in a cellular target engagement assay.[5]
Selectivity, however, is a more complex but equally critical attribute. It refers to an inhibitor's ability to preferentially bind to and inhibit its intended target over other, often structurally related, proteins. Poor selectivity can lead to off-target effects and potential toxicity. For helicase inhibitors, cross-reactivity against other members of the large helicase superfamily is a significant concern.
Cross-Reactivity Profile of DHX9 Inhibitors
Comprehensive cross-reactivity data for this compound against a broad panel of helicases is not yet publicly available. The primary source of information for this inhibitor is a patent application, which focuses on the chemical composition and general use of a series of DHX9 inhibitors rather than detailed selectivity profiling.[6]
In contrast, the selectivity of another potent DHX9 inhibitor, ATX968, has been documented. Studies have shown that ATX968 exhibits high selectivity for DHX9 with no significant inhibition observed against other related helicases, including DHX36, SMARCA2, and WRN.[1][2] This highlights the feasibility of developing highly selective DHX9 inhibitors.
Table 1: Comparative Activity of DHX9 Inhibitors
| Inhibitor | Target | Potency (IC50/EC50) | Cross-Reactivity Data (Helicases) |
| This compound | DHX9 | 3.4 µM (EC50) | Not publicly available |
| ATX968 | DHX9 | 8 nM (IC50)[7] | No significant inhibition of DHX36, SMARCA2, WRN[1][2] |
Experimental Protocols for Assessing Helicase Inhibitor Selectivity
To determine the cross-reactivity of a helicase inhibitor, a panel of biochemical and cellular assays are typically employed. These assays are crucial for validating the specificity of compounds like this compound and ATX968.
In Vitro Helicase Activity Assays
These assays directly measure the enzymatic activity of purified helicases in the presence of an inhibitor. Common methods include:
-
ATPase Activity Assays: Helicases utilize ATP hydrolysis to unwind nucleic acids. ATPase assays measure the rate of ATP conversion to ADP. A reduction in ADP production in the presence of an inhibitor indicates enzymatic inhibition. The ADP-Glo™ assay is a commercially available system for this purpose.[8]
-
Nucleic Acid Unwinding Assays: These assays use fluorescently labeled double-stranded DNA or RNA substrates. The unwinding activity of the helicase separates the strands, leading to a change in the fluorescence signal. The inhibition of this process is quantified to determine the inhibitor's potency.[9]
Experimental Workflow for In Vitro Helicase Inhibitor Screening
Caption: A generalized workflow for determining the in vitro selectivity of a helicase inhibitor.
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its target within a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stability of a target protein upon ligand binding.
Broad Kinase and Off-Target Screening
To ensure a comprehensive selectivity profile, inhibitors are often tested against a broad panel of other enzymes, such as kinases, which also have ATP-binding pockets. For instance, ATX968 was profiled against a panel of 97 kinases and showed an excellent selectivity profile.[1]
The DHX9 Signaling Pathway and its Role in Cancer
DHX9 is involved in multiple cellular pathways that are critical for cancer cell proliferation and survival. Its inhibition can impact these pathways, leading to anti-tumor effects.
Simplified DHX9-Mediated Signaling Pathway in Cancer
Caption: A diagram illustrating the central role of DHX9 in cancer-related signaling pathways and the point of intervention for inhibitors.
Conclusion
The development of selective helicase inhibitors is a promising avenue for cancer therapy. While this compound is an emerging inhibitor of DHX9, a comprehensive understanding of its cross-reactivity with other helicases awaits further public data. The high selectivity of other DHX9 inhibitors like ATX968 demonstrates that achieving target specificity is an attainable and critical goal. For researchers and drug developers, rigorous evaluation of inhibitor selectivity using a combination of in vitro and cellular assays is essential for the advancement of safe and effective helicase-targeted therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of DHX9 Inhibition: A Comparative Guide to Preclinical Candidates
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data on DHX9 inhibitors, with a focus on the well-characterized compound ATX968 and the emerging molecule Dhx9-IN-13. This document aims to offer an objective overview of their performance, supported by available preclinical data, and to detail the experimental protocols for the reproducibility of these findings.
The DExH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology. This enzyme's crucial roles in DNA replication, transcription, and the maintenance of genomic stability are frequently exploited by cancer cells, particularly those with deficiencies in DNA mismatch repair (dMMR) or high microsatellite instability (MSI-H).[1][2][3] Inhibition of DHX9's helicase activity has been shown to induce replication stress, cell-cycle arrest, and apoptosis in these vulnerable cancer cells, paving the way for a new class of targeted therapies.[1][2][3]
This guide focuses on a comparative analysis of two small-molecule inhibitors of DHX9: ATX968, a potent and selective inhibitor with a growing body of preclinical evidence, and this compound, a more recently identified compound with limited publicly available data.
Performance Comparison of DHX9 Inhibitors
The following tables summarize the available quantitative data for ATX968 and this compound, offering a side-by-side comparison of their biochemical potency and cellular activity.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50) | Reference |
| ATX968 | DHX9 Helicase | Biochemical Helicase Assay | 8 nM (IC50) | [4] |
| DHX9 | circBRIP1 Cellular Assay | 0.054 µM (EC50) | [5] | |
| This compound | DHX9 | Cellular Target Engagement | 3.4 µM (EC50) | MedchemExpress |
Table 1: Biochemical and Cellular Potency of DHX9 Inhibitors. This table highlights the significant difference in potency between the two molecules, with ATX968 demonstrating nanomolar efficacy in biochemical assays and sub-micromolar activity in cellular contexts.
| Inhibitor | Cell Line | Cancer Type | Genetic Background | Effect | Potency (IC50) | Reference |
| ATX968 | Various CRC cell lines | Colorectal Cancer | MSI-H/dMMR | Antiproliferative | <1 µM | [3] |
| Various CRC cell lines | Colorectal Cancer | MSS/pMMR | Antiproliferative | >1 µM | [3] | |
| LS411N | Colorectal Cancer | MSI-H/dMMR | Apoptosis Induction | 1 µM | [1] | |
| NCI-H747 | Colorectal Cancer | MSS/pMMR | Minimal Apoptosis | 1 µM | [1] |
Table 2: In Vitro Efficacy of ATX968 in Colorectal Cancer (CRC) Cell Lines. This data underscores the selective activity of ATX968 against cancer cells with deficient mismatch repair, a key finding that supports its development as a targeted therapy.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Mechanism of DHX9 Inhibition in dMMR/MSI-H Cancer. This diagram illustrates how inhibition of DHX9 leads to the accumulation of R-loops and other secondary DNA structures, resulting in replication stress, DNA damage, and ultimately, apoptosis in cancer cells with deficient mismatch repair.
Figure 2: Xenograft Tumor Model Experimental Workflow. This flowchart outlines the key steps involved in evaluating the in vivo efficacy of a DHX9 inhibitor, from tumor cell implantation to data analysis.
Detailed Experimental Protocols
For the purpose of ensuring the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
DHX9 Helicase Activity Assay (Biochemical)
This assay measures the ability of an inhibitor to block the ATP-dependent unwinding of a DNA/RNA hybrid substrate by the DHX9 enzyme.
-
Reagents: Recombinant human DHX9 protein, custom DNA/RNA hairpin substrate with a fluorescent reporter and a quencher, ATP, assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Procedure:
-
Incubate varying concentrations of the test inhibitor (e.g., ATX968) with recombinant DHX9 enzyme in the assay buffer for a pre-determined time at room temperature.
-
Initiate the helicase reaction by adding the DNA/RNA substrate and ATP.
-
Monitor the increase in fluorescence over time as the helicase unwinds the substrate, separating the fluorophore from the quencher.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay (In Vitro)
This assay assesses the effect of a DHX9 inhibitor on the growth of cancer cell lines.
-
Cell Lines: A panel of colorectal cancer cell lines with known MSI status (e.g., MSI-H/dMMR: LS411N, HCT116; MSS/pMMR: SW480, NCI-H747).
-
Reagents: Cell culture medium, fetal bovine serum, antibiotics, test inhibitor (e.g., ATX968), and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the DHX9 inhibitor for a specified period (e.g., 72-120 hours).
-
Add the cell viability reagent to the wells and measure luminescence, which is proportional to the number of viable cells.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value for each cell line.
-
Xenograft Tumor Model (In Vivo)
This model evaluates the anti-tumor efficacy of a DHX9 inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Cell Lines: Human colorectal cancer cells (e.g., MSI-H/dMMR LS411N and MSS/pMMR SW480).
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the DHX9 inhibitor (e.g., ATX968 formulated for oral gavage) and vehicle control according to the dosing schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) or tumor regression to assess efficacy.
-
Alternatives and Future Directions
While direct inhibition of DHX9 is a promising strategy, particularly for dMMR/MSI-H cancers, other therapeutic approaches that induce replication stress may offer alternative or complementary treatment options. Inhibitors of PARP (Poly ADP-ribose polymerase) and CHK1 (Checkpoint kinase 1) have also shown efficacy in cancers with deficient DNA damage response pathways.[6] The rationale for these approaches is similar to that of DHX9 inhibition: exploiting existing vulnerabilities in cancer cells to push them past a threshold of genomic instability that they cannot survive.
The field of DHX9 inhibition is still in its early stages. While ATX968 has demonstrated compelling preclinical activity, the limited data on compounds like this compound highlight the need for further research and head-to-head comparison studies. Future investigations will likely focus on expanding the scope of DHX9 inhibitors to other cancer types with vulnerabilities in DNA repair, such as those with BRCA1/2 mutations, and on exploring combination therapies to enhance their anti-tumor effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accenttx.com [accenttx.com]
A Preclinical Head-to-Head: DHX9 Inhibition Versus PARP Inhibition in Small Cell Lung Cancer
A Comparative Analysis of Novel Therapeutic Strategies for a Recalcitrant Disease
Small Cell Lung Cancer (SCLC) remains one of the most aggressive and difficult-to-treat malignancies, characterized by rapid progression and the swift development of resistance to standard therapies. In the relentless search for more effective treatments, two promising therapeutic avenues have emerged: the inhibition of DNA damage repair (DDR) pathways with Poly (ADP-ribose) polymerase (PARP) inhibitors, and the novel strategy of targeting the RNA/DNA helicase DHX9. This guide provides a detailed, objective comparison of these two approaches, drawing on available preclinical data to inform researchers, scientists, and drug development professionals.
While the specific compound DHX9-IN-13 was not extensively characterized in publicly available literature at the time of this review, this comparison will utilize data from genetic depletion studies of DHX9 and the novel small-molecule DHX9 inhibitor, ATX968, as a proxy for a targeted DHX9 inhibitor.
At a Glance: DHX9 Inhibition vs. PARP Inhibition
| Feature | DHX9 Inhibition (via genetic depletion or ATX968) | PARP Inhibitors (e.g., Olaparib, Talazoparib) |
| Primary Target | DExD/H-box helicase 9 (DHX9) | Poly (ADP-ribose) polymerase (PARP) |
| Core Mechanism | Accumulation of dsRNA and R-loops, leading to "viral mimicry" and replication stress.[1][2][3] | Inhibition of single-strand DNA break repair, leading to double-strand breaks and synthetic lethality.[4] |
| Downstream Effects | Activation of tumor-intrinsic innate immunity (cGAS-STING pathway), induction of an interferon response, and DNA damage.[1][2][3] | Accumulation of cytosolic DNA, activation of the cGAS-STING pathway, and potentiation of DNA-damaging agents.[5] |
| Therapeutic Strategy | Monotherapy or combination with immunotherapy to convert "cold" tumors to "hot".[3][6] | Primarily combination therapy with chemotherapy, radiotherapy, or immunotherapy.[4][7] |
| Key Biomarkers | High DHX9 expression is associated with poor prognosis.[2] | SLFN11 expression is a positive predictive biomarker for sensitivity.[5][8] SCLC-P subtype shows sensitivity independent of SLFN11.[5] |
| Preclinical Efficacy | Significant decrease in SCLC cell viability and tumor growth in vivo. Enhanced response to immune checkpoint blockade.[3] | Demonstrated single-agent activity in a subset of SCLC cell lines and xenografts. Synergistic effects with chemotherapy and other DDR inhibitors.[7][9][10] |
Delving Deeper: Mechanism of Action and Signaling Pathways
Both DHX9 and PARP inhibitors ultimately leverage the tumor's genomic instability and innate immune sensing pathways, but their initiating mechanisms are distinct.
DHX9 Inhibition: Triggering a "Viral Mimicry" Response
DHX9 is an RNA/DNA helicase that plays a crucial role in unwinding nucleic acid duplexes, thereby preventing the accumulation of double-stranded RNA (dsRNA) and RNA-DNA hybrids (R-loops).[2][3] Inhibition or depletion of DHX9 leads to the buildup of these structures in the cytoplasm, which are recognized by the cell's innate immune sensors as a sign of viral infection.[6] This "viral mimicry" triggers a cascade of downstream signaling, primarily through the cGAS-STING pathway, leading to an interferon response and the recruitment of immune cells to the tumor microenvironment.[2] This has the effect of turning immunologically "cold" tumors into "hot" tumors, making them more susceptible to immunotherapies.[6] Furthermore, the accumulation of R-loops also induces replication stress and DNA damage, contributing to cancer cell death.[1][2]
PARP Inhibition: Exploiting DNA Repair Deficiencies
PARP inhibitors target the PARP enzyme, a key player in the repair of single-strand DNA breaks. By inhibiting PARP, these breaks are not repaired and, during DNA replication, they are converted into more lethal double-strand breaks. In cancer cells with pre-existing defects in double-strand break repair (a common feature in SCLC), this leads to a synthetic lethal interaction, causing cell death.[4] The resulting DNA damage and accumulation of cytosolic DNA fragments also activate the cGAS-STING pathway, similar to DHX9 inhibition, leading to an immune response.[5] This provides a strong rationale for combining PARP inhibitors with immunotherapy.[4] Additionally, PARP inhibitors have been shown to potentiate the effects of DNA-damaging chemotherapies and radiation.[7]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate DHX9 and PARP inhibitors in SCLC preclinical models.
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the cytotoxic effects of the inhibitors on SCLC cell lines.
-
Methodology:
-
Seed SCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the DHX9 inhibitor, PARP inhibitor, or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
-
2. Immunofluorescence for DNA Damage and R-loop Accumulation
-
Objective: To visualize and quantify markers of DNA damage (e.g., γH2AX) and R-loop formation.
-
Methodology:
-
Grow SCLC cells on coverslips and treat with the inhibitor or control.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies specific for the target proteins (e.g., anti-γH2AX, anti-S9.6 for R-loops).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of foci per nucleus using image analysis software.
-
3. Western Blotting for Protein Expression
-
Objective: To detect changes in the expression and phosphorylation of key proteins in the signaling pathways.
-
Methodology:
-
Treat SCLC cells with the inhibitor or control and lyse the cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against the proteins of interest (e.g., cleaved PARP, phospho-STING, DHX9).
-
Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Implant human SCLC cells subcutaneously into immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle control, DHX9 inhibitor, PARP inhibitor, combination therapy).
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage).
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Concluding Remarks
Both DHX9 inhibition and PARP inhibition represent promising, mechanistically distinct strategies for the treatment of SCLC. PARP inhibitors are a more mature therapeutic class with clinical data in SCLC, primarily in combination settings. DHX9 inhibition is a novel approach that leverages the concept of "viral mimicry" to stimulate a potent anti-tumor immune response, suggesting significant potential for combination with immunotherapy.
The preclinical data for both approaches are compelling. A direct, head-to-head comparison of a clinical-grade DHX9 inhibitor with a PARP inhibitor in SCLC models will be a critical next step in determining the relative merits of these therapies and their optimal clinical development path. The identification of predictive biomarkers, such as SLFN11 for PARP inhibitors, will be crucial for patient stratification and realizing the full potential of these targeted agents. As our understanding of the complex biology of SCLC deepens, these innovative therapeutic strategies offer new hope for patients with this devastating disease.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses [mdpi.com]
- 5. ilcn.org [ilcn.org]
- 6. targetedonc.com [targetedonc.com]
- 7. PARP inhibitors for small cell lung cancer and their potential for integration into current treatment approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibitor improves overall response rates in small cell lung cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 9. Proteomic markers of DNA repair and PI3K pathway activation predict response to the PARP inhibitor BMN 673 in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenotypic Outcomes: Dhx9 Genetic Knockout versus Pharmacological Inhibition with Dhx9-IN-13
For Immediate Release
[City, State] – [Date] – A comprehensive analysis released today offers researchers, scientists, and drug development professionals a detailed comparison of the phenotypic consequences of DExH-Box Helicase 9 (DHX9) depletion through genetic knockout versus pharmacological inhibition using the selective inhibitor, Dhx9-IN-13 (also known as ATX968). This guide synthesizes experimental data to highlight the similarities and distinctions between these two widely used research methodologies in oncology and other fields.
DHX9 is a crucial enzyme involved in multiple cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[3][4] Understanding the comparative effects of its long-term absence (knockout) versus acute inhibition is critical for both basic research and the development of novel therapeutics.
Executive Summary of Phenotypic Comparisons
Both genetic depletion and pharmacological inhibition of DHX9 lead to a cascade of similar cellular events, primarily centered around the induction of replication stress and the activation of an innate immune response. The primary distinction lies in the acute and potentially reversible nature of inhibitor treatment versus the permanent and adaptive changes that can occur in knockout models.
| Phenotypic Outcome | Dhx9 Knockout/Knockdown | This compound (ATX968) Treatment | Key Findings |
| Cell Proliferation | Significant decrease in viability of cancer cells, particularly those with microsatellite instability (MSI-H).[5][6] | Potent and selective inhibition of proliferation in MSI-H/dMMR cancer cell lines with IC50 values in the nanomolar range.[2][6] | Both methods effectively reduce cancer cell proliferation, highlighting DHX9's role in tumor cell survival. The inhibitor's effect phenocopies genetic knockdown in sensitive cell lines.[5][6] |
| Apoptosis | Induction of apoptosis in sensitive cancer cell lines.[7] | Onset of apoptosis following cell cycle arrest.[5][6] | Increased apoptosis is a common outcome, confirming DHX9's pro-survival function. |
| Cell Cycle | Cell cycle arrest, often at the G0/G1 or S phase.[5][8] | Induces cell cycle arrest.[5][6] | Disruption of the cell cycle is a primary mechanism of action for both approaches. |
| Genomic Instability | Accumulation of R-loops and double-stranded RNA (dsRNA), leading to increased DNA damage.[9] | Increased formation of RNA/DNA secondary structures (R-loops).[5] | Both knockout and inhibition lead to an accumulation of aberrant nucleic acid structures, a key trigger for downstream effects. |
| Replication Stress | Increased replication stress.[5][9] | Induction of replication stress markers like phosphorylated RPA (pRPA).[5] | DHX9 is critical for resolving structures that impede DNA replication. |
| Innate Immune Response | Triggers a tumor-intrinsic interferon response (viral mimicry) through dsRNA sensing.[9][10] | Leads to the activation of innate immune signaling pathways. | Both strategies can convert immunologically "cold" tumors into "hot" tumors by inducing an anti-viral-like state.[9][10] |
| In Vivo Effects | Homozygous knockout is embryonic lethal in mice.[1][11] Partial, long-term suppression in adult mice is well-tolerated.[11][12] | Robust and durable tumor growth inhibition or regression in MSI-H/dMMR xenograft models with good tolerability.[5][6] | While complete absence from development is lethal, targeted inhibition in adult organisms appears to be a viable therapeutic strategy. |
Signaling Pathways Affected by DHX9 Depletion
The loss of DHX9 function, either by knockout or inhibition, triggers a interconnected network of signaling pathways. A key consequence is the accumulation of cytosolic nucleic acids (dsRNA and DNA from damaged sites), which are sensed by innate immune receptors, leading to a "viral mimicry" response.
Caption: DHX9 depletion leads to multiple cellular stresses that activate downstream signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
R-loop Detection by S9.6 Immunofluorescence
This protocol allows for the visualization and quantification of R-loops within single cells.[1][13][14]
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a Triton X-100-based buffer.
-
Blocking: Block non-specific antibody binding using a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate with the S9.6 antibody, which specifically recognizes RNA-DNA hybrids.
-
Secondary Antibody Incubation: Use a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear fluorescence intensity.
Note: It is crucial to include RNase H treatment controls to ensure the specificity of the S9.6 signal for RNA-DNA hybrids.[15][16]
Caption: Workflow for detecting R-loops via S9.6 immunofluorescence.
DNA Damage Detection by γH2AX Western Blot
This method quantifies the levels of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[17][18]
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.[9][19][20][21][22]
-
Cell Harvesting: Collect both adherent and suspension cells and wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol to permeabilize the membrane and preserve cellular structures.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS).[4][5][11][23][24]
-
Cell Harvesting: Collect cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A streamlined workflow for the detection of apoptosis using Annexin V and PI staining.
Conclusion
The data strongly indicate that pharmacological inhibition of DHX9 with this compound effectively recapitulates the key anti-proliferative and pro-apoptotic phenotypes observed with genetic knockout of DHX9 in cancer cells.[5][6][12] Both approaches trigger a cascade of events initiated by the accumulation of aberrant nucleic acid structures, leading to replication stress, DNA damage, and the induction of a tumor-intrinsic innate immune response. The development of potent and selective inhibitors like this compound provides a valuable tool for further elucidating the therapeutic potential of targeting DHX9 in oncology and other diseases.
References
- 1. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Recognition of RNA by the S9.6 antibody creates pervasive artifacts when imaging RNA:DNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openworks.mdanderson.org [openworks.mdanderson.org]
- 17. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 18. Western blotting for γH2AX [bio-protocol.org]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. assaygenie.com [assaygenie.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. ucl.ac.uk [ucl.ac.uk]
Benchmarking Dhx9-IN-13: A Comparative Guide to Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antiviral compound Dhx9-IN-13 against the well-established antiviral agents Remdesivir and Ribavirin. By targeting the host protein DHX9, an RNA helicase crucial for the replication of numerous viruses, this compound represents a promising broad-spectrum antiviral strategy.[1][2][3][4][5] This document summarizes available data on their mechanisms of action, antiviral activity, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Three Compounds
The antiviral strategies of this compound, Remdesivir, and Ribavirin differ significantly in their molecular targets and mechanisms.
-
This compound: This inhibitor targets the host-cell RNA helicase DHX9.[6] Many viruses exploit DHX9 to unwind their RNA genomes, a critical step for replication and transcription.[1][2][4] By inhibiting DHX9, this compound effectively blocks a key piece of cellular machinery that viruses hijack, thus preventing viral proliferation.[6] This host-targeting approach suggests a high barrier to the development of viral resistance.
-
Remdesivir: A nucleotide analog prodrug, Remdesivir targets the viral RNA-dependent RNA polymerase (RdRp).[7][8][9] Once metabolized into its active triphosphate form, it competes with natural ATP for incorporation into nascent viral RNA chains. This incorporation leads to delayed chain termination, thereby halting viral genome replication.[7][8]
-
Ribavirin: This guanosine analog exhibits broad-spectrum antiviral activity through multiple proposed mechanisms.[10][11][12][13][14] It can act as a competitive inhibitor of viral RNA polymerases, induce lethal mutagenesis in the viral genome, and deplete intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[13][14][15]
Comparative Antiviral Activity
While direct comparative studies of this compound against Remdesivir and Ribavirin are not yet publicly available, preliminary data on DHX9 inhibitors show significant antiviral potential. One study highlighted that their DHX9 inhibitors demonstrated "strong anti-SARS CoV-2 antiviral properties".[6] However, specific 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for this compound against specific viruses are not yet published.
The following tables summarize the reported antiviral activities of Remdesivir and Ribavirin against a selection of viruses to provide a benchmark for the potential efficacy of this compound.
Table 1: Antiviral Activity of Remdesivir
| Virus Family | Virus | Cell Line | Assay Type | EC50/IC50 (µM) | Citation |
| Coronaviridae | SARS-CoV-2 | Vero E6 | CPE | 0.77 | [7] |
| Coronaviridae | MERS-CoV | Vero E6 | Plaque Reduction | 0.025 | [7] |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | Replicon | 0.057 | [16] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction | 0.06 | [8] |
| Filoviridae | Ebola Virus (EBOV) | Vero E6 | Plaque Reduction | 0.019 | [16] |
Table 2: Antiviral Activity of Ribavirin
| Virus Family | Virus | Cell Line | Assay Type | EC50/IC50 (µM) | Citation |
| Orthomyxoviridae | Influenza A (H7N9) | MDCK | CPE | 10-20 | [10] |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | Replicon | 2-10 | [11] |
| Hantaviridae | Hantaan Virus (HTNV) | Vero E6 | RT-qPCR | 2.65 | [17] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction | 3.7 | [12] |
| Arenaviridae | Lassa Virus | Vero | Plaque Reduction | 5-15 | [18] |
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the antiviral efficacy of compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, MDCK) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Remdesivir, Ribavirin) in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the cell plate and add the diluted compounds. Subsequently, infect the cells with a pre-titered virus stock at a specific multiplicity of infection (MOI). Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT or MTS assay, or by staining with crystal violet.
-
Data Analysis: Calculate the concentration of the compound that inhibits CPE by 50% (EC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
-
Cell Seeding: Seed 6-well or 12-well plates with a host cell line to form a confluent monolayer.
-
Compound-Virus Incubation: In a separate plate or tubes, mix a constant amount of virus with serial dilutions of the test compounds. Incubate this mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell plates and inoculate the cells with the compound-virus mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the DHX9 signaling pathway in viral infection and the general workflows of the antiviral assays.
Caption: The role of DHX9 in viral replication and the inhibitory action of this compound.
Caption: General experimental workflows for CPE inhibition and plaque reduction assays.
References
- 1. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Antiviral approach against SARS-CoV2 by Targeting the RNA helicase DHX9, a cofactor of SARS COV-2 | ANR [anr.fr]
- 7. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Remdesivir significantly reduces SARS‐CoV‐2 viral load on nasopharyngeal swabs in hospitalized patients with COVID‐19: A retrospective case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribavirin is effective against drug-resistant H7N9 influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The optimal dose of ribavirin for chronic hepatitis C: From literature evidence to clinical practice: The optimal dose of ribavirin for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral ribavirin treatment of influenza A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparison of ribavirin and oseltamivir in reducing mortality and lung injury in mice infected with mouse adapted A/California/04/2009 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DHX9-IN-13: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds such as DHX9-IN-13, a small molecule inhibitor of the RNA helicase DHX9. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established general protocols for the disposal of hazardous laboratory chemicals provide a clear framework. This guide synthesizes these principles to offer essential, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be familiar with general laboratory safety practices.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, prevent further spread by containing the material with an absorbent, inert substance (e.g., sand, vermiculite). The contaminated material should then be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound and materials contaminated with it involves a systematic approach to waste segregation, containment, and labeling.
Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated PPE (e.g., gloves).
-
Spill cleanup materials.
-
-
Segregate this compound waste from other laboratory waste types at the point of generation. It should be treated as hazardous chemical waste.
-
Do not mix with non-hazardous waste.
-
Keep separate from incompatible chemicals. As a general precaution, avoid mixing with strong oxidizing or reducing agents unless the specific reactivity is known.
-
Waste Containment and Labeling
-
Solid Waste:
-
Collect solid this compound waste (e.g., contaminated pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealable, shatter-resistant container.
-
Ensure the container is properly sealed to prevent leaks and evaporation.
-
Leave adequate headspace (at least 10%) in the container to allow for expansion.
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any solvents or other chemicals present in the mixture.
-
Indicate the approximate concentrations and quantities.
-
Include the date of waste accumulation.
-
Storage and Disposal
-
Temporary Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Follow all institutional procedures for hazardous waste disposal. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Essential Safety and Operational Guidance for Handling Dhx9-IN-13
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This document provides crucial safety and logistical information for the handling and disposal of Dhx9-IN-13, a small molecule inhibitor of the RNA helicase DHX9. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling
This compound is a chemical compound intended for research use only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling similar powder-form small molecule inhibitors used in research.[1][2] It is imperative to always consult the supplier-provided SDS upon receipt of the chemical and to perform a risk assessment before starting any experiment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment should be worn:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Change gloves frequently and after any sign of contamination. |
| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of aerosolization, consider a disposable gown. |
| Respiratory Protection | For weighing or other procedures that may generate dust, a properly fitted N95 or higher-rated respirator is recommended. All work with the powdered form should be conducted in a certified chemical fume hood.[2] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Receiving | Upon receipt, visually inspect the container for any damage. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.[3] |
| Weighing | Weigh the powdered compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Avoid generating aerosols. |
| Spill Response | In case of a spill, evacuate the immediate area. For small powder spills, gently cover with an absorbent material and then carefully collect into a sealed container for disposal.[2] Do not use water to clean up a dry powder spill as it may increase aerosolization. For liquid spills, absorb with an inert material and dispose of in a sealed container. |
Disposal Plan
All waste containing this compound, including contaminated labware, PPE, and excess solutions, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled, and sealed hazardous waste container.[4][5] |
| Liquid Waste | Collect all liquid waste containing this compound in a properly labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of down the drain.[5] |
| Empty Containers | Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in regular lab glass waste, or as directed by your institution's safety office. |
| Decontamination | Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste. |
All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments involving DHX9 inhibitors.
Cell Proliferation Assay (Click-iT EdU)
This protocol is used to assess the effect of this compound on cell proliferation by measuring DNA synthesis.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a DMSO vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
EdU Labeling: Two hours before the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to each well to a final concentration of 10 µM and incubate at 37°C.[7][8]
-
Fixation and Permeabilization: Aspirate the media and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
EdU Detection: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® EdU Cell Proliferation Kit for Imaging, Alexa Fluor™ 488 dye). Add the reaction cocktail to each well and incubate for 30 minutes in the dark.
-
Nuclear Staining: Wash the cells and stain the nuclei with a DNA stain such as Hoechst 33342 or DAPI.
-
Imaging and Analysis: Image the plate using a high-content imaging system. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.[7]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Compound Treatment: The following day, treat the cells with this compound or a DMSO control.
-
Incubation: Incubate the cells for 10-14 days, replacing the media with fresh media containing the compound every 3-4 days.[7]
-
Fixation and Staining: When colonies are visible, aspirate the media, wash the wells with PBS, and fix the colonies with 100% methanol or 4% PFA for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[7]
-
Washing and Imaging: Gently wash the wells with water to remove excess stain and allow the plate to air dry. Image the wells and quantify the number and size of the colonies.
Apoptosis and Cell Death Analysis (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[7]
-
Cell Treatment: Treat cells with this compound or a DMSO control for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Annexin V-negative / Viability dye-negative: Live cells
-
Annexin V-positive / Viability dye-negative: Early apoptotic cells
-
Annexin V-positive / Viability dye-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / Viability dye-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving DHX9 and a general experimental workflow for testing a DHX9 inhibitor.
Caption: Key signaling pathways modulated by DHX9 activity.
Caption: General workflow for testing the effects of a DHX9 inhibitor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. dodgeco.com [dodgeco.com]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
